Almonertinib mesylate
Description
AUMOLERTINIB MESYLATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2134096-06-1 |
|---|---|
Molecular Formula |
C31H39N7O5S |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C30H35N7O2.CH4O3S/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;1-5(2,3)4/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H3,(H,2,3,4) |
InChI Key |
WTEXJDGTVUQRQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Almonertinib Mesylate: A Technical Guide to Synthesis, Impurities, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation. This technical guide provides an in-depth overview of a representative synthesis pathway for this compound, a critical analysis of potential process-related impurities, and a detailed examination of its mechanism of action through the EGFR signaling pathway. Detailed experimental protocols for key synthetic transformations and a representative analytical method for impurity profiling are also presented to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Almonertinib (HS-10296) is an orally administered, irreversible third-generation EGFR-TKI.[1][2] It exhibits high selectivity for both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR inhibitors.[1][2] By selectively targeting these mutant forms of EGFR over wild-type EGFR, Almonertinib offers a favorable therapeutic window with a manageable side-effect profile.[3] This document outlines a plausible synthetic route to this compound, discusses potential impurities that may arise during its synthesis, and illustrates its mechanism of action.
Proposed Synthesis Pathway of this compound
The synthesis of Almonertinib involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. A representative synthetic pathway is proposed below, based on common organic chemistry transformations utilized in the synthesis of similar pyrimidine-based kinase inhibitors.
The synthesis can be conceptually divided into three main stages:
-
Construction of the core pyrimidine intermediate: This involves the coupling of a substituted indole with a di-chlorinated pyrimidine.
-
Assembly of the substituted aniline moiety: This stage focuses on building the aniline portion of the molecule containing the methoxy and the N,N-dimethylaminoethyl methylamino side chain.
-
Final coupling and acrylamide formation: The two key fragments are coupled, followed by the introduction of the acrylamide group which is crucial for the irreversible binding to the EGFR active site.
A detailed, step-by-step plausible synthesis is outlined below.
Synthesis of Key Intermediates
Intermediate 1: 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine
This intermediate is synthesized via a Suzuki coupling reaction between 1-methyl-3-(tributylstannyl)-1H-indole and 2,4-dichloropyrimidine.
Intermediate 2: N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine
The synthesis of this intermediate begins with 2-fluoro-1-methoxy-4-nitrobenzene, which undergoes nucleophilic aromatic substitution with N,N,N'-trimethylethylenediamine. The resulting product is then subjected to reduction of the nitro group to yield the diamine.
Final Assembly of Almonertinib
The final steps involve the coupling of the two key intermediates followed by the formation of the acrylamide moiety.
-
Buchwald-Hartwig Amination: Intermediate 1 and Intermediate 2 are coupled using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
-
Acrylamide Formation: The resulting advanced intermediate, an aniline derivative, is then reacted with acryloyl chloride to form the final Almonertinib free base.
-
Salt Formation: The Almonertinib free base is treated with methanesulfonic acid to yield the more stable and water-soluble this compound salt.
Below is a DOT script representation of the proposed synthesis pathway.
Caption: Proposed synthesis pathway for this compound.
Potential Impurities in this compound Synthesis
The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of impurities. These can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents. A thorough understanding and control of these impurities are critical for the safety and efficacy of the final drug product.
Summary of Potential Impurities
| Impurity Type | Potential Impurity Name/Structure | Potential Source |
| Starting Material | 2,4-Dichloropyrimidine | Incomplete reaction in Step 2. |
| 1-Methyl-3-(tributylstannyl)-1H-indole | Incomplete reaction in Step 2. | |
| N'-(2-((Dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine | Incomplete reaction in Step 5. | |
| Acryloyl chloride | Incomplete reaction in Step 6. | |
| Intermediate | 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine | Incomplete reaction in Step 5. |
| N1-(...)-4-(...)-pyrimidin-2-amine (Advanced Intermediate) | Incomplete reaction in Step 6. | |
| By-product | Over-acylated product | Reaction of acryloyl chloride at other nucleophilic sites. |
| Dimerized impurities | Side reactions during coupling steps. | |
| De-methylated impurity | Cleavage of methyl groups under harsh conditions. | |
| Degradation Product | Hydrolysis product of acrylamide | Instability of the acrylamide moiety. |
| Oxidation product (e.g., N-oxide) | Exposure to oxidizing agents or atmospheric oxygen. | |
| Inorganic | Palladium (Pd) | Residual catalyst from Steps 2 and 5. |
| Tin (Sn) | Residual from stannyl intermediate. | |
| Residual Solvents | Toluene, Dioxane, DMSO, DCM, Acetone | Solvents used in various steps of the synthesis. |
Experimental Protocols
Detailed experimental protocols for the key transformations in the proposed synthesis of this compound are provided below. These are representative procedures and may require optimization.
Buchwald-Hartwig Amination (Step 5)
Objective: To couple 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine with N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine.
Materials:
-
2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.0 eq)
-
N'-(2-((Dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine, N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired advanced intermediate.
Acrylamide Formation (Step 6)
Objective: To form the acrylamide moiety on the advanced intermediate.
Materials:
-
N1-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-aminophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.0 eq)
-
Acryloyl chloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the advanced intermediate in anhydrous DCM in a reaction flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add DIPEA to the solution.
-
Slowly add a solution of acryloyl chloride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Almonertinib free base may be purified by column chromatography or crystallization.
Analytical Method for Impurity Profiling
A representative reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its potential impurities is described below. This method is based on established procedures for similar tyrosine kinase inhibitors.[3][4]
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
This method should be capable of separating the main Almonertinib peak from its potential impurities, allowing for their quantification. The method would require full validation according to ICH guidelines (specificity, linearity, range, accuracy, precision, limit of detection, and limit of quantitation).
Mechanism of Action: EGFR Signaling Pathway
Almonertinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the epidermal growth factor receptor (EGFR). In many NSCLC cells, activating mutations in EGFR lead to its constitutive activation, promoting cell proliferation and survival. Almonertinib irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The net result is the inhibition of tumor cell growth and induction of apoptosis.
Below is a DOT script representation of the simplified EGFR signaling pathway inhibited by Almonertinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Almonertinib.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, potential impurities, and mechanism of action of this compound. The proposed synthetic pathway, based on established chemical reactions for similar molecules, offers a plausible route for its preparation. The discussion of potential impurities and a representative analytical method highlights the critical aspects of quality control in the manufacturing process. Furthermore, the visualization of the EGFR signaling pathway clarifies the mechanism by which Almonertinib exerts its potent anti-cancer effects. This document serves as a valuable resource for scientists and professionals involved in the research and development of targeted cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
Preclinical Pharmacology of Almonertinib Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almonertinib mesylate (HS-10296), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations. This technical guide provides a comprehensive overview of the preclinical pharmacology of Almonertinib, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicological assessment. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this targeted therapy.
Introduction
This compound is an orally available, irreversible, third-generation EGFR-TKI developed by Jiangsu Hansoh Pharmaceutical Group.[1] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1] This high selectivity for mutant EGFR over wild-type (WT) EGFR is a key characteristic that contributes to its favorable safety profile.[1]
Mechanism of Action
Almonertinib functions as a potent and selective inhibitor of mutant EGFR. It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of receptor autophosphorylation and downstream signaling.[1] This blockade effectively abrogates the pro-survival and proliferative signals mediated by the PI3K/AKT and MAPK pathways, ultimately inducing apoptosis in cancer cells.[1]
Signaling Pathway
The binding of Almonertinib to mutant EGFR disrupts the downstream signaling cascades that drive tumor growth and survival. A simplified representation of this mechanism is illustrated below.
In Vitro Pharmacology
Kinase Inhibition
Almonertinib demonstrates potent and selective inhibitory activity against EGFR mutations. In biochemical assays, it shows high potency against EGFR T790M, T790M/L858R, and T790M/Del19 mutations, with significantly less activity against wild-type EGFR.[1]
| Kinase Target | IC50 (nM) |
| EGFR T790M | 0.37[1] |
| EGFR T790M/L858R | 0.29[1] |
| EGFR T790M/Del19 | 0.21[1] |
| EGFR WT | 3.39[1] |
Cell-Based Assays
Consistent with its kinase inhibition profile, Almonertinib effectively inhibits the proliferation of NSCLC cell lines harboring EGFR mutations.
| Cell Line | EGFR Mutation | IC50 (µM) at 48h |
| PC-9 | Exon 19 Del | 2.62[2][3] |
| H1975 | L858R/T790M | 5.22[2][3] |
| A549 | WT | 11.42[2][3] |
| HCC827 | Exon 19 Del | Not explicitly quantified in the search results |
In Vivo Pharmacology
Xenograft Models
The anti-tumor activity of Almonertinib has been evaluated in various NSCLC xenograft models in mice.
| Xenograft Model | EGFR Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| NCI-H1975 | L858R/T790M | 20 mg/kg, p.o., q.d. for 14 days | 194.4%[1] |
| NCI-H1975 | L858R/T790M | Combination with radiotherapy | Superior to monotherapy[2][4] |
| HCC827 | Exon 19 Del | Not explicitly quantified in the search results | Effective tumor growth inhibition |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of Almonertinib.
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Rat | 15 mg/kg (oral) | 1656.67 ± 351.01 | 4.33 ± 1.63 | 20436.67 ± 3452.84 | Not explicitly stated |
| Rat (+Rivaroxaban) | 15 mg/kg (oral) | 2110.00 ± 415.75 | 5.33 ± 2.07 | 31650.00 ± 5430.93 | Not explicitly stated |
| Mouse | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results |
| Dog | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results |
Note: Pharmacokinetic parameters can be influenced by co-administered drugs.[5][6]
Preclinical Toxicology
Preclinical safety evaluations in rats and dogs have indicated that Almonertinib is well-tolerated. At a dose of 20 mg/kg administered orally once daily for 14 days, no additional toxicities were observed in these species.[1]
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
A representative protocol for determining the in vitro kinase inhibitory activity of Almonertinib is as follows:
-
Reagents and Materials : Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of Almonertinib in DMSO.
-
In a 96-well plate, add the recombinant EGFR kinase to the kinase assay buffer.
-
Add the diluted Almonertinib or DMSO (vehicle control) to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the Almonertinib concentration.
-
Cell Viability Assay (MTT/SRB)
The effect of Almonertinib on the proliferation of NSCLC cells can be determined using the following protocol:
-
Cell Culture : Culture NSCLC cell lines (e.g., NCI-H1975, PC-9, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Almonertinib or DMSO (vehicle control).
-
Incubate the plates for 24, 48, or 72 hours.
-
For MTT assay : Add MTT solution to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
For SRB assay : Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and wash to remove unbound dye. Solubilize the bound dye and measure the absorbance.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.[7]
-
Western Blot Analysis
To assess the effect of Almonertinib on EGFR downstream signaling pathways, the following Western blot protocol can be used:
-
Cell Treatment and Lysis : Treat NSCLC cells with Almonertinib at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
A general protocol for evaluating the in vivo efficacy of Almonertinib in a mouse xenograft model is as follows:
-
Animal Model : Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation : Subcutaneously inject a suspension of NSCLC cells (e.g., NCI-H1975) into the flank of the mice.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Treatment : Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer Almonertinib orally at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of EGFR-sensitizing and T790M resistance mutations. Its efficacy has been confirmed in both in vitro and in vivo models of NSCLC. The favorable pharmacokinetic and toxicology profiles observed in preclinical studies have supported its successful clinical development. This technical guide provides a foundational understanding of the preclinical pharmacology of Almonertinib, which is crucial for ongoing research and the development of next-generation targeted therapies for NSCLC.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. HS-10296 (Almonertinib) enhances radiosensitivity in EGFR-mutant NSCLC (including T790M) through inhibition of EGFR downstream signaling and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo evaluation of the pharmacokinetic interactions between almonertinib and rivaroxaban, almonertinib and apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Almonertinib Mesylate Against EGFR Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib mesylate (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that drive non-small cell lung cancer (NSCLC). As an irreversible inhibitor, almonertinib forms a covalent bond with the C797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for potent and sustained inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation, while demonstrating significantly less activity against wild-type (WT) EGFR, thereby potentially reducing off-target toxicities. This technical guide provides a comprehensive overview of the in vitro activity of almonertinib against various EGFR mutations, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways.
Quantitative Analysis of In Vitro Activity
The inhibitory activity of almonertinib has been quantified across a range of EGFR mutations using various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of almonertinib against common and uncommon EGFR mutations.
Table 1: In Vitro Inhibitory Activity (IC50) of Almonertinib Against Common EGFR Mutations
| EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| T790M/L858R | H1975 | 1.9 | [1] |
| T790M/Del19 | - | 0.21 | [2] |
| T790M | - | 0.37 | [2] |
| L858R | - | - | [2] |
| Del19 | HCC827 | 2.2 | [1] |
| Wild-Type EGFR | - | 3.39 | [2] |
Table 2: In Vitro Inhibitory Activity (IC50) of Almonertinib Against Uncommon EGFR Mutations
| EGFR Mutation | IC50 (nM) | Reference |
| G719X | Data not available | [2] |
| L861Q | Data not available | [2] |
Note: While specific IC50 values for G719X and L861Q were not found in the provided search results, almonertinib is known to inhibit these mutations.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to assess the efficacy of almonertinib.
Cell Viability Assay (CCK-8/MTT)
This assay determines the effect of almonertinib on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the log of the drug concentration against the percentage of cell viability.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to assess the inhibitory effect of almonertinib on EGFR and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat EGFR-mutant NSCLC cells with almonertinib for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with almonertinib.
Protocol:
-
Cell Treatment: Seed and treat NSCLC cells with almonertinib as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][3][4][5][6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Signaling Pathways and Mechanisms of Action
Almonertinib exerts its anti-tumor effects by inhibiting the EGFR signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway Inhibition
Upon binding to mutated EGFR, almonertinib blocks its autophosphorylation, thereby preventing the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[7]
References
- 1. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis evaluation by an Annexin V binding assay [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 6. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic and mechanistic effects of neogambogic acid in enhancing almonertinib sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Almonertinib mesylate pharmacokinetics and metabolism in animal models
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Almonertinib Mesylate in Animal Models
Introduction
Almonertinib (also known as HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M resistance mutations.[1][2][3] Its high selectivity for mutant EGFR over wild-type EGFR aims to reduce toxicities often associated with earlier generation TKIs.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of almonertinib in preclinical animal models is fundamental for predicting its pharmacokinetic (PK) profile and metabolic fate in humans. This document provides a detailed overview of the pharmacokinetics and metabolism of this compound observed in key animal studies.
Pharmacokinetics in Animal Models
Pharmacokinetic studies in various animal models, primarily rodents (mice and rats), are crucial for determining the systemic exposure and disposition of almonertinib. These studies form the basis for dose selection in efficacy and toxicology studies.
Pharmacokinetics in Mice
Studies in mice have been instrumental in evaluating the distribution of almonertinib, particularly its ability to penetrate the blood-brain barrier (BBB), a critical attribute for treating brain metastases in NSCLC.
Table 1: Pharmacokinetic Parameters of Almonertinib in Mice
| Parameter | Value | Animal Model & Dosing | Source |
| Dose | 25 mg/kg | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |
| Route | Oral (p.o.) | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |
| Tmax (Plasma) | ~4 h | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |
| Tmax (Brain) | 4 h | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |
| Detectable At | 24 h post-dose in plasma and brain | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |
Note: Specific quantitative values for Cmax and AUC were not detailed in the cited source, but the time to maximum concentration (Tmax) indicates rapid absorption and distribution.
Pharmacokinetics in Rats
Rat models are commonly used for comprehensive ADME studies, including drug-drug interaction and metabolite profiling.
Table 2: Pharmacokinetic Parameters of Almonertinib in Rats (Control Group)
| Parameter | Value (Mean ± SD) | Animal Model & Dosing | Source |
| Dose | Not specified | Male Sprague-Dawley (SD) rats | [7] |
| Route | Oral (p.o.) | Male Sprague-Dawley (SD) rats | [7] |
| Tmax (h) | 2.33 ± 1.03 | Male Sprague-Dawley (SD) rats | [7] |
| Cmax (ng/mL) | 1021.17 ± 201.23 | Male Sprague-Dawley (SD) rats | [7] |
| AUC(0-t) (ng·h/mL) | 10034.11 ± 2041.52 | Male Sprague-Dawley (SD) rats | [7] |
| AUC(0-∞) (ng·h/mL) | 10287.35 ± 2099.81 | Male Sprague-Dawley (SD) rats | [7] |
| t1/2 (h) | 5.54 ± 1.12 | Male Sprague-Dawley (SD) rats | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are synthesized from published studies.
Mouse Pharmacokinetic Study Protocol
-
Animal Model: Female BALB/c nude mice are intracranially inoculated with PC9-LUC (luciferase-expressing) cells to establish a brain metastasis xenograft model.[6] Tumor growth is monitored via bioluminescence imaging.[6]
-
Dosing: Almonertinib is administered as a single oral gavage at a dose of 25 mg/kg body weight once tumor establishment is confirmed.[6]
-
Sample Collection: Blood and brain tissue samples are collected at multiple time points post-dosing, such as 0.5, 1, 2, 4, 8, and 24 hours.[6] Blood is typically obtained via retro-orbital bleeding or cardiac puncture, and brain tissue is harvested following euthanasia.[6]
-
Analytical Method: Concentrations of almonertinib and its major metabolite, HAS-719, in plasma and brain homogenates are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7]
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of HS-10296 (Almonertinib): A Third-Generation EGFR Inhibitor for NSCLC
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Almonertinib (HS-10296), also known under the trade name Ameile®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Jiangsu Hansoh Pharmaceutical Group.[1] It represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly for patients who have developed resistance to earlier generations of EGFR-TKIs.[1] Almonertinib is an orally available, irreversible inhibitor designed to be highly selective for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR to minimize off-target toxicity.[2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of Almonertinib.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, when constitutively activated by mutations, drives tumor cell proliferation and survival through downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways.[4][5] First and second-generation EGFR-TKIs are effective against sensitizing mutations but are rendered ineffective by the emergence of the T790M "gatekeeper" mutation.
Almonertinib overcomes this resistance by forming a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[6] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1][7] Its chemical structure, which includes a cyclopropyl group, is optimized for high affinity and stability within the T790M-mutated ATP-binding pocket, contributing to its high potency against mutant EGFR while sparing wild-type EGFR.[7]
Caption: EGFR signaling pathway and inhibition by Almonertinib.
Preclinical Development
The preclinical profile of Almonertinib established its high potency and selectivity for EGFR mutations.
In Vitro Kinase and Cellular Activity
Enzymatic and cell-based assays were conducted to determine the inhibitory activity of Almonertinib against various EGFR mutations and cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for T790M-containing mutants over wild-type EGFR.
| Target Enzyme / Cell Line | Mutation Status | IC50 (nM) | Reference |
| Enzyme Assays | |||
| EGFR T790M/Del19 | Exon 19 Deletion + T790M | 0.21 | |
| EGFR T790M/L858R | L858R + T790M | 0.29 | |
| EGFR T790M | T790M | 0.37 | |
| EGFR WT | Wild-Type | 3.39 | |
| Cell-Based Assays (48h) | IC50 (µM) | ||
| PC-9 | Exon 19 Deletion | 2.62 | [8] |
| H1975 | L858R + T790M | 5.22 | [8] |
| A549 | Wild-Type | 11.42 | [8] |
In Vivo Studies
Animal models were used to assess the efficacy and pharmacokinetic properties of Almonertinib. Studies in mice with NSCLC xenografts, including the H1975 model (L858R/T790M), demonstrated significant tumor growth inhibition.[8] Furthermore, preclinical pharmacokinetic studies revealed that Almonertinib has good blood-brain barrier penetration, suggesting potential efficacy against brain metastases, a common complication in NSCLC patients.[9]
Clinical Development
Almonertinib has undergone rigorous clinical evaluation, leading to its approval for the treatment of EGFR T790M-positive NSCLC.
Caption: High-level workflow of Almonertinib's development.
Phase 1 First-in-Human Trial (NCT0298110)
This multicenter, open-label trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of Almonertinib in patients with advanced EGFR-mutated NSCLC who had progressed on prior EGFR-TKI therapy. The study included dose-escalation and dose-expansion cohorts.[6]
| Parameter | Result (T790M+ Expansion Cohort, n=94) | Reference |
| Efficacy | ||
| Objective Response Rate (ORR) | 52% (95% CI: 42-63) | [2] |
| Disease Control Rate (DCR) | 92% (95% CI: 84-96) | [2] |
| Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.5-NR) | [2] |
| Safety (Grade ≥3 Treatment-Related AEs) | ||
| Increased Blood Creatine Phosphokinase | 10% | [2][6] |
| Increased Alanine Aminotransferase | 3% | [2][6] |
Phase 2 APOLLO Registrational Trial (NCT02981108)
The APOLLO study was a registrational Phase 2 trial that further confirmed the efficacy and safety of Almonertinib (110 mg once daily) in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on a prior EGFR-TKI.[10][11] The study also demonstrated clinically meaningful activity against central nervous system (CNS) metastases.[8][12]
| Parameter | Full Analysis Set (FAS, n=244) | CNS Metastases Set (n=23) | Reference |
| Efficacy | |||
| Objective Response Rate (ORR) | 68.9% (95% CI: 62.6-74.6) | 60.9% (95% CI: 38.5-80.3) | [11][12] |
| Disease Control Rate (DCR) | 93.4% (95% CI: 89.6-96.2) | 91.3% (95% CI: 72.0-98.9) | [11][12] |
| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 9.7-15.0) | 10.8 months (95% CI: 5.5-12.6) | [11][12] |
| Median Duration of Response (DoR) | 15.1 months (95% CI: 12.5-16.6) | 12.5 months (95% CI: 5.6-NR) | [11][12] |
Phase 3 AENEAS Trial
The AENEAS trial was a randomized, double-blind study comparing Almonertinib to Gefitinib as a first-line treatment for patients with advanced NSCLC harboring sensitizing EGFR mutations. The results demonstrated a remarkable median progression-free survival of 19.3 months for Almonertinib, providing strong evidence for its use in the first-line setting.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the development of Almonertinib.
Protocol 1: In Vitro Kinase Inhibition Assay (Representative)
-
Objective: To determine the IC50 of Almonertinib against wild-type and mutant EGFR kinases.
-
Materials: Recombinant human EGFR kinase domains (WT, T790M, Del19/T790M, L858R/T790M), ATP, kinase buffer, substrate peptide (e.g., poly(Glu, Tyr) 4:1), Almonertinib serial dilutions, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of Almonertinib in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the EGFR enzyme, substrate peptide, and Almonertinib solution to each well.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ system, which involves adding a reagent to deplete remaining ATP, followed by a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Almonertinib concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Objective: To measure the effect of Almonertinib on the proliferation of NSCLC cell lines.
-
Materials: NSCLC cell lines (e.g., H1975, PC-9, A549), complete culture medium, 96-well plates, Almonertinib, DMSO, Cell Counting Kit-8 (CCK-8) solution.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[14][15]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Almonertinib in culture medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Almonertinib (or DMSO vehicle control).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.[14][15][16]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
-
Caption: Experimental workflow for a CCK-8 cell viability assay.
Protocol 3: In Vivo Tumor Xenograft Study (Representative)
-
Objective: To evaluate the anti-tumor efficacy of Almonertinib in an in vivo setting.
-
Materials: Immunocompromised mice (e.g., athymic BALB/c nude mice), H1975 NSCLC cells, Matrigel, Almonertinib formulation for oral gavage, vehicle control, calipers.
-
Procedure:
-
Culture H1975 cells to an exponential growth phase.
-
Prepare a cell suspension of approximately 1 x 10^6 cells in 150 µL of a 50% Matrigel solution.[17]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[17]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable volume (e.g., 100–150 mm³), randomize the mice into treatment and control groups.[17]
-
Administer Almonertinib (e.g., 10 or 25 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunoblotting for pharmacodynamic markers).
-
Conclusion
HS-10296 (Almonertinib) is a rationally designed third-generation EGFR-TKI that has proven to be a highly effective and well-tolerated treatment for NSCLC patients with EGFR-sensitizing and T790M resistance mutations. Its discovery and development pathway, from potent and selective preclinical activity to robust efficacy in pivotal clinical trials, highlights a successful application of targeted therapy principles. With demonstrated efficacy in both second-line T790M-positive and first-line settings, as well as promising activity against CNS metastases, Almonertinib stands as a critical therapeutic option in the management of EGFR-mutated lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial: NCT02981108 - My Cancer Genome [mycancergenome.org]
- 5. Almonertinib Treats Advanced NSCLC Patients With EGFR Mutations Who Are Safety Intolerant After Osimertinib Treatment | Clinical Research Trial Listing [centerwatch.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Successful administration of low-dose almonertinib in a patient with lung adenocarcinoma after osimertinib-induced interstitial lung disease: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Aumolertinib (HS-10296) in Patients With Advanced EGFR T790M+ NSCLC: Updated Post-National Medical Products Administration Approval Results From the APOLLO Registrational Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. ptglab.com [ptglab.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
Almonertinib Mesylate's High-Affinity Binding to EGFR T790M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates potent and selective binding to the EGFR T790M resistance mutation, a key driver of acquired resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of almonertinib's binding affinity, the experimental methodologies used for its determination, and the underlying molecular interactions within the EGFR signaling pathway.
Quantitative Binding Affinity Data
Almonertinib exhibits a high binding affinity for EGFR harboring the T790M mutation, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values. The compound's selectivity is highlighted by its significantly lower potency against wild-type EGFR, suggesting a favorable therapeutic window with reduced potential for off-target effects.[1][2]
| EGFR Mutant | IC50 (nM) | Affinity Constant (Kd) (µM) |
| T790M | 0.37[1][2] | 11.1[3] |
| T790M/L858R | 0.29[1][2] | |
| T790M/Del19 | 0.21[1][2] | |
| Wild-Type (WT) | 3.39[1][2] |
Note on Affinity Constant: The reported affinity constant (Kd) of 11.1 µM was determined by Surface Plasmon Resonance (SPR).[3] This value is notably higher than what would be expected from the potent low nanomolar IC50 values. This discrepancy may arise from differences in experimental conditions, assay formats (biochemical vs. cell-based), or the inherent distinction between IC50 (a measure of functional inhibition) and Kd (a direct measure of binding affinity). Further investigation into the experimental details of the SPR analysis is warranted to fully reconcile these values.
Mechanism of Action: Covalent Inhibition
Almonertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][4] This covalent interaction permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that drive tumor cell proliferation and survival.[4][5] The presence of the T790M "gatekeeper" mutation is thought to increase the affinity for ATP, thereby conferring resistance to first and second-generation TKIs.[6] Third-generation inhibitors like almonertinib are designed to overcome this by forming this covalent bond, which is less affected by ATP competition.[4][5]
Experimental Protocols
The determination of almonertinib's binding affinity and inhibitory activity against EGFR T790M involves various biochemical and biophysical assays. Below are detailed methodologies for key experiments.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant EGFR T790M enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Add varying concentrations of almonertinib or a vehicle control (DMSO) to the reaction wells.
-
Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each almonertinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the EGFR T790M kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Assay Preparation:
-
Prepare a 3X solution of almonertinib at various concentrations.
-
Prepare a 3X solution of the EGFR T790M kinase and the Eu-labeled anti-GST antibody mixture.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X almonertinib solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the almonertinib concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Principle: One molecule (the ligand, e.g., EGFR T790M) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., almonertinib) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Protocol Outline:
-
Chip Preparation:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the recombinant EGFR T790M protein to the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of almonertinib in a suitable running buffer.
-
Inject the almonertinib solutions over the sensor surface at a constant flow rate, allowing for association.
-
Flow running buffer over the surface to monitor the dissociation of the complex.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Record the sensorgrams (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of almonertinib against EGFR T790M.
EGFR Signaling Pathway and Almonertinib Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of almonertinib.
Logical Relationship of Almonertinib's Binding Specificity
Caption: Almonertinib's preferential binding to mutant over wild-type EGFR.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful treatment of EGFR T790M-mutant non-small cell lung cancer with almonertinib after osimertinib-induced interstitial lung disease: a case report and literature review - Wu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of Almonertinib Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, notably the T790M resistance mutation. Its clinical efficacy is intrinsically linked to its ability to reach and accumulate within cancer cells, engage its target, and modulate downstream signaling pathways. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, offering insights into its transport mechanisms, intracellular fate, and the experimental methodologies employed to elucidate these processes.
Introduction
Almonertinib is an orally administered, irreversible EGFR-TKI designed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR[1]. Its mechanism of action involves covalent modification of the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of autophosphorylation and subsequent blockade of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK pathways[2]. Understanding the cellular pharmacokinetics and pharmacodynamics of Almonertinib is paramount for optimizing its therapeutic index and overcoming potential resistance mechanisms.
Cellular Uptake and Efflux of this compound
The net intracellular concentration of Almonertinib is a dynamic equilibrium between its influx into the cell and its efflux back into the extracellular space.
Influx Mechanisms
The precise mechanisms governing the influx of Almonertinib into cancer cells have not been fully elucidated. However, based on its physicochemical properties—a small molecule with a degree of lipophilicity—it is likely to cross the cell membrane via a combination of passive diffusion and potentially carrier-mediated transport.
Efflux Mechanisms and Drug Resistance
A significant factor influencing the intracellular accumulation of Almonertinib is its interaction with ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps.
-
ABCB1 (P-glycoprotein/MDR1): Studies have shown that Almonertinib is a substrate of ABCB1[3][4][5]. Overexpression of ABCB1 in cancer cells can lead to increased efflux of the drug, thereby reducing its intracellular concentration and potentially contributing to acquired resistance. However, it has also been demonstrated that Almonertinib can act as an inhibitor of ABCB1-mediated transport at submicromolar concentrations, suggesting a complex interaction that may have implications for combination therapies[3][4][5][6].
-
ABCG2 (Breast Cancer Resistance Protein/BCRP): Almonertinib has also been identified as a substrate for ABCG2[3][4]. Similar to ABCB1, overexpression of ABCG2 could potentially limit the intracellular accumulation of Almonertinib.
Intracellular Distribution and Subcellular Localization
The intracellular distribution of Almonertinib is critical for its therapeutic activity, as it must reach its primary target, the EGFR, which is localized to the cell membrane and can be internalized into endosomes. While specific quantitative data on the subcellular localization of Almonertinib is limited in the public domain, its lipophilic nature suggests it can partition into various cellular compartments. Its primary site of action is the inner leaflet of the plasma membrane and endosomal membranes where EGFR is located.
Quantitative Data
The following tables summarize the available quantitative data related to the cellular activity and transport of this compound.
Table 1: In Vitro Inhibitory Activity of Almonertinib
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |
| H1975 | L858R/T790M | 0.37 | [6] |
| PC-9 | exon 19 deletion | 5.422 (24h), 1.302 (48h) (µM) | [7] |
| H1975 | L858R/T790M | 4.803 (24h), 2.094 (48h) (µM) | [7] |
Table 2: Interaction of Almonertinib with ABC Transporters
| Transporter | Interaction | Effect | Cell Lines Studied | Reference |
| ABCB1 (P-gp) | Substrate and Inhibitor | Can be effluxed by ABCB1; also inhibits ABCB1-mediated transport of other substrates. | NCI-ADR-RES, KB-V-1, MDR19 | [3][4][5][6] |
| ABCG2 (BCRP) | Substrate | Can be effluxed by ABCG2. | Not specified | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Almonertinib's cellular uptake and distribution.
Cell Culture
-
Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion) and their wild-type counterparts (e.g., A549) are commonly used. For transport studies, MDCK or HEK293 cells overexpressing specific ABC transporters (e.g., MDCK-ABCB1, MDCK-ABCG2) are utilized.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Cellular Uptake Assay
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Drug Treatment: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of this compound. Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the time course of uptake.
-
Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Quantify the intracellular concentration of Almonertinib using a validated analytical method such as UPLC-MS/MS[8][9][10]. Normalize the drug concentration to the total protein content of the cell lysate, determined by a BCA assay.
Subcellular Fractionation
-
Cell Harvesting: Grow a large number of cells (e.g., in 10-cm or 15-cm dishes) and treat with this compound for a specified time. Harvest the cells by scraping in ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (e.g., nuclei, mitochondria, microsomes)[11][12][13].
-
Fraction Analysis: Collect the supernatant (cytosolic fraction) and the pellets (organelle fractions). Lyse the organelle pellets and quantify the concentration of Almonertinib in each fraction using UPLC-MS/MS. Purity of the fractions should be confirmed by Western blotting for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for endoplasmic reticulum).
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells with Almonertinib at various concentrations and for different durations. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the EGFR signaling pathway (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathways inhibited by Almonertinib.
Experimental Workflow
Caption: Experimental workflow for studying Almonertinib's cellular pharmacology.
Conclusion
The cellular uptake and distribution of this compound are complex processes that are pivotal to its anticancer activity. While passive diffusion is a likely contributor to its cellular entry, the involvement of efflux transporters, particularly ABCB1 and ABCG2, highlights potential mechanisms of drug resistance. Further research is warranted to fully delineate the influx transporters, quantify the subcellular distribution, and understand the kinetics of these processes in detail. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate the cellular pharmacology of Almonertinib and other targeted therapies. A deeper understanding of these fundamental aspects will undoubtedly contribute to the development of more effective treatment strategies for NSCLC.
References
- 1. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 3. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Subcellular fractionation protocol [abcam.com]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
Methodological & Application
Almonertinib Mesylate in Murine Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic potential in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1] Preclinical in vivo studies utilizing mouse xenograft models are crucial for evaluating its efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed application notes and standardized protocols for the administration of this compound in such models, intended to support the design and execution of robust preclinical research.
Almonertinib selectively and irreversibly inhibits EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1] This targeted mechanism of action leads to the downstream inhibition of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately suppressing cancer cell proliferation and inducing apoptosis.[2]
Quantitative Data Summary
The following tables summarize the dosages and efficacy of this compound in various in vivo mouse xenograft studies.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Vehicle | Frequency |
| PC-9 | Nude Mice | 5, 10, 25 | Oral Gavage | Not Specified | Daily |
| H1975 | Nude Mice | Not Specified | Oral Gavage | Not Specified | Not Specified |
| PC-9-LUC | Nude Mice | 10, 25 | Oral Gavage | Not Specified | Daily |
Table 2: Efficacy of this compound in Mouse Xenograft Models
| Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Outcome |
| PC-9-LUC | Nude Mice | 25 | Led to the regression of brain tumors and improved neurological functions. |
| PC-9-LUC | Nude Mice | 10, 25 | Effectively inhibited the growth of intracranial tumors. |
| H1975 and PC-9 | Nude Mice | Not Specified | Significantly inhibited tumor growth, and reduced tumor volume and mass compared to control. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation:
-
Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile ddH₂O or saline.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of sterile ddH₂O.
-
Vortex the solution thoroughly until it is a clear and homogenous mixture.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolve the this compound powder in the prepared vehicle.
-
For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 25g mouse (assuming a 10 mL/kg dosing volume, which is 0.25 mL), dissolve 2.5 mg of this compound in 1 mL of the vehicle.
-
Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear.
-
Prepare the formulation fresh daily before administration.
-
Protocol 2: In Vivo Mouse Xenograft Study Workflow
This protocol outlines a general workflow for conducting an in vivo mouse xenograft study with this compound.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Human NSCLC cell lines (e.g., PC-9, H1975)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile syringes and needles
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen NSCLC cell line under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups via oral gavage. The typical administration volume is 10 mL/kg of body weight.
-
Administer the treatment daily for the duration of the study.
-
-
Endpoint Measurement and Data Analysis:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Analyze the tumor growth data to determine the efficacy of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Almonertinib Xenograft Studies.
References
Application Notes and Protocols for Western Blot Analysis of p-EGFR after Almonertinib Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib mesylate (also known as HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] Almonertinib covalently and irreversibly binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This application note provides a detailed protocol for the analysis of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in response to Almonertinib treatment using Western blotting.
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, creating docking sites for various signaling proteins that activate downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Almonertinib is designed to selectively target these mutant forms of EGFR.[1] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like EGFR, providing a direct measure of drug efficacy.
Data Presentation
The inhibitory activity of Almonertinib on EGFR phosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of Almonertinib against various EGFR mutations.
| EGFR Mutation | Cell Line | IC50 (nM) |
| T790M | H1975 | 0.37 |
| T790M/L858R | H1975 | 0.29 |
| T790M/Del19 | - | 0.21 |
| Wild-Type | - | 3.39 |
Data sourced from MedChemExpress and MedKoo Biosciences.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for the Western blot analysis.
Caption: EGFR Signaling Pathway and Almonertinib Inhibition.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: The human non-small cell lung cancer cell line NCI-H1975 is recommended for this protocol as it harbors the EGFR L858R and T790M mutations.
-
Culture Medium: Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed H1975 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of Almonertinib (e.g., 0, 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Western Blot Protocol
1. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE
-
Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
5. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
6. Antibody Incubation
-
Primary Antibodies:
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068) (e.g., 1:1000 dilution) and total EGFR (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
To ensure equal protein loading, also probe for a loading control protein such as β-actin or GAPDH (e.g., 1:5000 dilution).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibodies:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:5000 dilution) in 5% non-fat milk/TBST for 1 hour at room temperature.
-
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-EGFR band intensity to the total EGFR band intensity, and then to the loading control, to determine the relative change in EGFR phosphorylation.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of p-EGFR in response to Almonertinib treatment. The provided protocols and data will aid researchers in accurately assessing the inhibitory effects of Almonertinib on EGFR signaling, contributing to a better understanding of its mechanism of action and its development as a targeted cancer therapy. Mechanistic investigations have shown that Almonertinib attenuates the phosphorylation of EGFR and its downstream effectors.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR tyrosine kinase inhibitor Almonertinib induces apoptosis and autophagy mediated by reactive oxygen species in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Assessing Almonertinib Mesylate's Efficacy in Brain Metastasis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in preclinical models of non-small cell lung cancer (NSCLC) brain metastasis.
Introduction
This compound is a potent, orally administered, irreversible third-generation EGFR-TKI that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] A significant challenge in the treatment of NSCLC is the high incidence of brain metastases, as the blood-brain barrier (BBB) restricts the penetration of many therapeutic agents.[3][4] Preclinical studies have demonstrated that Almonertinib can effectively cross the BBB and exert its antitumor effects on intracranial tumors.[3][5] This document outlines the methodologies to assess its efficacy in both in vitro and in vivo brain metastasis models.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Almonertinib exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[2] This covalent bond leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis. In NSCLC cells with activating EGFR mutations, this pathway is constitutively active, driving tumorigenesis. Almonertinib's ability to inhibit the T790M resistance mutation, which often emerges after treatment with first- and second-generation EGFR-TKIs, makes it a valuable therapeutic option.[3] Furthermore, studies have indicated that Almonertinib can induce apoptosis and autophagy in NSCLC cells.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating Almonertinib's efficacy in brain metastasis models.
Table 1: In Vivo Efficacy of Almonertinib in an NSCLC Brain Metastasis Mouse Model
| Treatment Group | Dose (mg/kg, oral, daily) | Median Survival (days) | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | ~40 | - | [3] |
| Almonertinib | 10 | >60 | Significant | [3] |
| Almonertinib | 25 | >60 | Significant | [3] |
| Osimertinib | 10 | <60 | Significant | [3] |
| Osimertinib | 25 | <60 | Significant | [3] |
Table 2: Brain Penetration of Almonertinib in Mice
| Compound | Dose (mg/kg) | Brain-to-Plasma Concentration Ratio (Kp) | Time to Max Concentration in Brain (hours) | Reference |
| Almonertinib | 25 | Good BBB Penetration | 4 | [3] |
| HAS-719 (metabolite) | - | Poor BBB Penetration | - | [3] |
Table 3: In Vitro Blood-Brain Barrier Permeability of Almonertinib
| Cell Line | Compound Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| ABCB1-MDCK | 1 | - | 5.2 | [3] |
| ABCB1-MDCK | 10 | - | 2.75 | [3] |
| BCRP-MDCK | 1 | - | 4.62 | [3] |
| BCRP-MDCK | 10 | - | 2.51 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vivo NSCLC Brain Metastasis Model
This protocol describes the establishment of an orthotopic brain metastasis model using human NSCLC cells.
Materials:
-
PC-9-luc human NSCLC cell line (EGFR exon 19 deletion)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
BALB/c nude mice (5-6 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Bioluminescence imaging system
-
D-luciferin
-
This compound
Procedure:
-
Cell Culture: Culture PC-9-luc cells in appropriate medium until they reach logarithmic growth phase.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁸ cells/mL.[7]
-
Animal Anesthesia: Anesthetize mice using a calibrated vaporizer with isoflurane.
-
Stereotaxic Intracranial Injection:
-
Mount the anesthetized mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral to the sagittal suture and 1 mm anterior to the coronal suture).
-
Slowly inject 2-5 µL of the PC-9-luc cell suspension into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Post-operative Care: Monitor the mice for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring:
-
Once a week, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, image the mice using a bioluminescence imaging system to monitor intracranial tumor growth.
-
-
Treatment Initiation: Once tumors are established (detectable bioluminescent signal), randomize mice into treatment and control groups. Administer this compound (e.g., 10 or 25 mg/kg) or vehicle control orally once daily.[3]
-
Neurological Function Assessment:
-
Regularly assess neurological function using a standardized scoring system. This can include evaluation of gait, balance (beam walk test), and general activity.
-
A simple scoring system can be used where points are assigned for specific deficits (e.g., 0 = normal, 1 = mild deficit, 2 = moderate deficit, 3 = severe deficit).
-
-
Survival Monitoring: Monitor the mice daily and record survival. The endpoint is typically reached when mice exhibit severe neurological symptoms or significant weight loss.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).[3]
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a bidirectional transport assay using Madin-Darby Canine Kidney (MDCK) cells transfected with human efflux transporters to assess the BBB penetration of Almonertinib.
Materials:
-
MDCK-MDR1 (ABCB1) and MDCK-BCRP cell lines
-
Culture medium
-
Transwell permeable supports (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
LC-MS/MS system
-
TEER meter
Procedure:
-
Cell Seeding: Seed the MDCK-MDR1 or MDCK-BCRP cells onto the apical compartment of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 4-7 days to allow for the formation of a confluent and polarized monolayer.
-
TEER Measurement:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with transport buffer.
-
Add this compound at the desired concentration (e.g., 1, 10, 20 µM) to the apical (donor) chamber.[3]
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of inserts, add this compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, collect samples from the receiver chambers for both A→B and B→A transport.
-
LC-MS/MS Analysis: Quantify the concentration of Almonertinib in the collected samples using a validated LC-MS/MS method.
-
Apparent Permeability (Papp) Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport into the receiver chamber
-
A is the surface area of the membrane
-
C₀ is the initial drug concentration in the donor chamber
-
-
-
Efflux Ratio Calculation:
-
Calculate the efflux ratio by dividing the Papp value for B→A transport by the Papp value for A→B transport: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 is indicative of active efflux by the transporter.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for assessing the efficacy of this compound in preclinical models of NSCLC brain metastasis. The in vivo model allows for the evaluation of antitumor activity, survival benefit, and neurological improvement, while the in vitro permeability assay provides crucial information on the compound's ability to cross the BBB. These methodologies are essential for the continued development and characterization of novel CNS-penetrant anticancer agents.
References
- 1. Assessing Neurological Function in Brain Tumor Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 2. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of brain and spinal cord metastases of NSCLC established using a brain stereotactic instrument - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Almonertinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib mesylate (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets EGFR-sensitizing mutations and the T790M resistance mutation, with limited activity against wild-type EGFR.[1] EGFR is a critical receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation and survival.[2] By inhibiting these pathways, Almonertinib is expected to induce cell cycle arrest, a key mechanism for its anti-tumor activity in non-small cell lung cancer (NSCLC).
This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: Almonertinib-Induced Cell Cycle Arrest
This compound functions by irreversibly binding to the ATP-binding site of mutant EGFR, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways disrupts the normal progression of the cell cycle. Specifically, these pathways are crucial for the expression and activation of G1 phase cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDK4/6). The Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that are essential for the G1/S phase transition. By blocking these signaling events, Almonertinib is anticipated to cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.
Data Presentation
While specific quantitative data on Almonertinib-induced cell cycle arrest from published literature is limited, the following tables provide a template for presenting results from flow cytometry analysis. Researchers can use this structure to report the percentage of cells in each phase of the cell cycle following treatment with this compound at various concentrations and time points.
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (e.g., H1975) after 24-hour Treatment
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Control (DMSO) | 0 | Data to be filled | Data to be filled | Data to be filled |
| Almonertinib | 1 | Data to be filled | Data to be filled | Data to be filled |
| Almonertinib | 5 | Data to be filled | Data to be filled | Data to be filled |
| Almonertinib | 10 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Time-Course Effect of this compound (e.g., 5 µM) on Cell Cycle Distribution in NSCLC Cells (e.g., H1975)
| Treatment Group | Time (hours) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Control (DMSO) | 24 | Data to be filled | Data to be filled | Data to be filled |
| Almonertinib | 24 | Data to be filled | Data to be filled | Data to be filled |
| Control (DMSO) | 48 | Data to be filled | Data to be filled | Data to be filled |
| Almonertinib | 48 | Data to be filled | Data to be filled | Data to be filled |
| Control (DMSO) | 72 | Data to be filled | Data to be filled | Data to be filled |
| Almonertinib | 72 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Culture human NSCLC cells with known EGFR mutations (e.g., H1975 cells, which harbor the L858R and T790M mutations) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Almonertinib Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control group treated with the same concentration of DMSO.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for cell cycle analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA, then collect them in a centrifuge tube.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step twice.
-
Cell Fixation: While vortexing the cell suspension gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.
-
RNase Treatment: Add 50 µL of RNase A solution to the cell suspension and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension. Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content. The G0/G1 phase will have 2n DNA content, the G2/M phase will have 4n DNA content, and the S phase will have an intermediate DNA content.
Mandatory Visualizations
Caption: EGFR signaling pathway and Almonertinib's inhibitory effect.
Caption: Flow cytometry workflow for cell cycle analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Almonertinib Mesylate Resistance in Lung Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Almonertinib mesylate in lung cancer cell lines.
Frequently Asked Questions (FAQs)
1. My lung cancer cell line is showing reduced sensitivity to Almonertinib. What are the common resistance mechanisms?
Acquired resistance to Almonertinib, a third-generation EGFR-TKI, can be driven by several mechanisms. The most commonly observed in vitro are:
-
On-target EGFR Mutations: The most frequent on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, such as C797S or L718Q. The C797S mutation is a primary cause of resistance to third-generation EGFR TKIs[1][2].
-
Bypass Pathway Activation: The cancer cells may activate alternative signaling pathways to bypass their dependency on EGFR signaling. Common examples include:
-
MET Amplification: Increased MET gene copy number can activate the MET receptor tyrosine kinase, leading to downstream signaling that promotes cell survival and proliferation, even in the presence of Almonertinib[3][4][5].
-
HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can provide an alternative signaling route for cell growth and survival[6][7].
-
-
Downstream Pathway Activation: Constitutive activation of signaling molecules downstream of EGFR, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, can also confer resistance[8].
-
Influence of the Tumor Microenvironment: Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment can induce Almonertinib resistance by promoting metabolic changes in cancer cells, specifically through HK2-mediated glycolysis[9][10].
2. How can I confirm the mechanism of resistance in my Almonertinib-resistant cell line?
To identify the specific resistance mechanism in your cell line, a combination of the following molecular biology techniques is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To detect secondary mutations in the EGFR gene, such as C797S.
-
Fluorescence In Situ Hybridization (FISH) or NGS: To detect amplification of the MET or HER2 genes[11][12][13][14].
-
Western Blotting: To assess the phosphorylation status and total protein levels of key signaling molecules in bypass and downstream pathways (e.g., p-MET, MET, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK)[5][15][16].
-
Immunohistochemistry (IHC): Can be used to assess the protein expression levels of HER2[4][17][18][19].
3. What are some in vitro strategies to overcome Almonertinib resistance?
Based on the identified resistance mechanism, several combination therapies can be explored in your cell line models:
-
For MET Amplification: Co-treatment with a MET inhibitor (e.g., Crizotinib, Capmatinib) and Almonertinib[4][20][21].
-
For HER2 Amplification: Combination therapy with a HER2 inhibitor, such as Pyrotinib[6][7].
-
For EGFR C797S Mutation:
-
For CAF-mediated Glycolytic Resistance: Inhibition of the key glycolytic enzyme Hexokinase 2 (HK2) with an inhibitor like 2-deoxy-D-glucose (2DG) in combination with Almonertinib can re-sensitize cells[9].
-
Combination with Anti-Angiogenic Agents: Multi-kinase inhibitors with anti-angiogenic properties, such as Anlotinib, have shown efficacy in combination with Almonertinib in overcoming resistance[25][26].
-
Combination with Chemotherapy: Combining Almonertinib with platinum-based chemotherapy can also be a strategy to overcome resistance[27].
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Almonertinib in my sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line (e.g., H1975, HCC827) through STR profiling. Use cells within a consistent and low passage number range for experiments, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug Potency and Storage | Ensure the this compound is properly stored and protected from light and moisture. Prepare fresh stock solutions and dilute to working concentrations for each experiment. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during drug treatment. Over-confluent or sparse cultures can lead to variability in results. |
| Assay Incubation Time | The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 24, 48, or 72 hours) across all experiments[22][28]. |
| Inconsistent Assay Protocol | Strictly adhere to a standardized protocol for your cell viability assay (e.g., CCK-8, MTT), including reagent concentrations and incubation times[28][29][30]. |
Issue 2: Unable to establish a stable Almonertinib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Start with a low concentration of Almonertinib (e.g., IC10 or IC20 of the parental cell line) and gradually increase the concentration in a stepwise manner[9]. This allows for the selection and expansion of resistant clones without causing massive cell death. |
| Insufficient Time for Adaptation | The development of resistance is a gradual process. Allow sufficient time (several weeks to months) for the cells to adapt to each incremental increase in drug concentration[9][31]. |
| Cell Line Heterogeneity | The parental cell line may have a low frequency of pre-existing resistant clones. Consider using a different sensitive cell line or starting with a larger population of cells. |
| Drug Instability in Culture Medium | Replace the drug-containing medium regularly (e.g., every 2-3 days) to maintain a consistent selective pressure. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Almonertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Almonertinib IC50 | Reference |
| H1975 | L858R/T790M | 4.285 µM | [9] |
| H1975AR (Almonertinib Resistant) | L858R/T790M | 31.74 µM | [9] |
| HCC827 | del19 | 3.3 nM | [1] |
| PC9 | del19 | 4.1 nM | [1] |
| A431 | Wild-Type | 596.6 nM | [1] |
Table 2: IC50 Values of Fourth-Generation EGFR-TKIs in Triple Mutant (L858R/T790M/C797S) Cell Models
| Compound | Cell Line Model | IC50 (nM) | Reference |
| Compound 26 | BaF3-EGFRL858R/T790M/C797S | 5.8 | [1] |
| Compound 27 | BaF3-EGFRL858R/T790M/C797S | 3.1 | [1] |
| Compound 37 | BaF3-EGFRL858R/T790M/C797S | 124 | [1] |
| TQB3804 | BaF3-EGFRd746-750/T790M/C797S | 26.8 | [24] |
| Brigatinib | BaF3-EGFRDel19/T790M/C797S | 67.2 | [24] |
Experimental Protocols
Protocol 1: Development of Almonertinib-Resistant Cell Lines
This protocol describes the generation of an Almonertinib-resistant cell line (e.g., H1975AR) from a sensitive parental line (e.g., H1975) using a dose-escalation method[9][31][32].
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (see Protocol 2) to determine the baseline IC50 of Almonertinib for the parental H1975 cells.
-
Initial Drug Exposure: Culture H1975 cells in complete medium containing Almonertinib at a starting concentration of approximately IC10-IC20.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate, increase the Almonertinib concentration by 1.5-2 fold.
-
Repeat and Stabilize: Repeat step 4, gradually increasing the drug concentration over several months. The resistant cell line is considered stable when it can proliferate consistently in a high concentration of Almonertinib (e.g., 4-5 µM)[9].
-
Validation: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant cell line to the parental cell line. The resistance index can be calculated as (IC50 of resistant line) / (IC50 of parental line).
Protocol 2: Cell Viability (CCK-8/MTT) Assay
This protocol outlines the steps for assessing cell viability after Almonertinib treatment[22][28][29].
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Almonertinib or combination treatments. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for EGFR Pathway Analysis
This protocol details the detection of key proteins in the EGFR signaling pathway[5][15][16][33][34].
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Key mechanisms of acquired resistance to Almonertinib in lung cancer cells.
Caption: Workflow for generating Almonertinib-resistant lung cancer cell lines.
Caption: A logical troubleshooting workflow for unexpected Almonertinib resistance.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer-associated fibroblasts induce almonertinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of almonertinib resistance in non-small cell lung cancer by cancer-associated fibroblasts through HK2-mediated glycolysis and SKP2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 12. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities [frontiersin.org]
- 18. Targeting HER2 in non-small-cell lung cancer (NSCLC): a glimpse of hope? An updated review on therapeutic strategies in NSCLC harbouring HER2 alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. researchgate.net [researchgate.net]
- 23. oncotarget.com [oncotarget.com]
- 24. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Co-Culture Device for in vitro High Throughput Analysis of Cancer-Associated Fibroblast and Cancer Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The efficacy of almonertinib and anlotinib combination therapy for advanced non‐small‐cell lung cancer patients who continued to experience cancer progression during third‐generation EGFR‐TKI treatment: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Almonertinib plus chemotherapy versus almonertinib alone in second-line treatment of advanced non-small cell lung cancer with mutated epidermal growth factor receptor: a retrospective study [frontiersin.org]
- 28. wjpls.org [wjpls.org]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 31. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 32. Modulation of almonertinib resistance in non-small cell lung cancer by cancer-associated fibroblasts through HK2-mediated glycolysis and SKP2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Off-target effects of Almonertinib mesylate in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Almonertinib mesylate (also known as HS-10296) observed in preclinical research. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Comprehensive off-target kinase screening data and detailed IND-enabling toxicology reports for Almonertinib are not publicly available in the reviewed scientific literature. The information provided here is based on published preclinical studies focusing on specific EGFR-independent effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Almonertinib?
A1: Almonertinib is a third-generation, oral, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1][2] It is highly selective for EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[3] This selectivity is intended to maximize on-target efficacy while minimizing off-target effects commonly associated with earlier-generation EGFR-TKIs.[4]
Q2: Besides EGFR, what are the known off-target interactions of Almonertinib in preclinical models?
A2: Preclinical studies have identified two key off-target or EGFR-independent effects:
-
Inhibition of ABCB1 (P-glycoprotein): Almonertinib can inhibit the function of the ABCB1 drug efflux pump. This can lead to the reversal of multidrug resistance (MDR) to other chemotherapeutic agents that are substrates of ABCB1.[2]
-
Induction of Reactive Oxygen Species (ROS): Almonertinib has been shown to increase the generation of ROS in non-small cell lung cancer (NSCLC) cells. This increase in oxidative stress contributes to Almonertinib-induced apoptosis and autophagy.
Q3: Does Almonertinib show any activity on the ABCG2 (BCRP) transporter?
A3: Studies have shown that Almonertinib does not significantly reverse multidrug resistance mediated by the ABCG2 transporter, suggesting it does not inhibit its function at the concentrations tested.[2] However, some evidence suggests Almonertinib may be a substrate of both ABCB1 and ABCG2, which could affect its transport across biological barriers like the blood-brain barrier.
Q4: What are the potential downstream effects of increased ROS production by Almonertinib?
A4: The induction of ROS by Almonertinib has been demonstrated to trigger both apoptosis (programmed cell death) and autophagy in NSCLC cells. The induced autophagy was reported to be cytoprotective, meaning that blocking autophagy could enhance the apoptotic effect of Almonertinib.
Q5: What adverse effects in clinical trials might hint at off-target activities?
A5: While this guide focuses on preclinical data, clinical findings can inform areas of investigation. The most common grade ≥3 treatment-related adverse events reported in a phase I trial were increased blood creatine phosphokinase (10%) and increased alanine aminotransferase (3%).[5] These findings suggest potential effects on muscle and liver that could be investigated in preclinical toxicology models.
Data Presentation: Summary Tables
Table 1: In Vitro Potency of Almonertinib Against EGFR Kinase Variants
| Kinase Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR (Exon 19del / T790M) | - | Kinase Assay | 0.21 | MedChemExpress Data |
| EGFR (L858R / T790M) | NCI-H1975 | Proliferation | 17.5 | [1] |
| EGFR (L858R / T790M) | - | Kinase Assay | 0.29 | MedChemExpress Data |
| EGFR (T790M) | - | Kinase Assay | 0.37 | MedChemExpress Data |
| EGFR (Exon 19del) | PC-9 | Proliferation | 24.0 | [1] |
| EGFR (Wild-Type) | A431 | Phosphorylation | 596.6 | [3] |
| EGFR (Wild-Type) | NCI-H292 | Proliferation | 443.5 | [1] |
Table 2: Summary of Almonertinib Interaction with ABC Transporters
| Transporter | Interaction Type | Effect | Experimental Model | Finding | Reference |
| ABCB1 (P-gp) | Inhibition | Reversal of MDR | ABCB1-overexpressing cancer cells (e.g., NCI-ADR-RES, KB-V-1) | Almonertinib significantly resensitizes cells to ABCB1 substrates like paclitaxel and vincristine at submicromolar concentrations. | [2] |
| ABCB1 (P-gp) | Substrate | Efflux from cells | ABCB1-MDCK monolayer cells | Almonertinib is actively transported by ABCB1, with an efflux ratio >2 at concentrations of 1-10 µM. | |
| ABCG2 (BCRP) | Inhibition | No significant effect | ABCG2-overexpressing cancer cells | Did not reverse MDR mediated by ABCG2. | [2] |
| ABCG2 (BCRP) | Substrate | Efflux from cells | BCRP-MDCK monolayer cells | Almonertinib is a substrate for the BCRP transporter. |
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in a co-culture or in vivo model when combining Almonertinib with another chemotherapeutic agent.
-
Possible Cause: Your other agent may be a substrate of the ABCB1 transporter. Almonertinib inhibits ABCB1, which would block the efflux of the co-administered drug from the cancer cells.[2] This increases the intracellular concentration and enhances the cytotoxicity of the other agent, a phenomenon known as chemosensitization.
-
Troubleshooting Steps:
-
Verify ABCB1 Substrate Status: Check literature to confirm if your chemotherapeutic agent is a known substrate of ABCB1 (P-glycoprotein).
-
Run Controls: Test the cytotoxicity of each agent individually in your model.
-
Use an ABCB1-Negative Model: If possible, repeat the experiment in a cell line that does not express ABCB1 to see if the synergistic effect is diminished.
-
Measure Intracellular Drug Concentration: Use techniques like LC-MS to quantify the intracellular concentration of the other agent in the presence and absence of Almonertinib. An increase would support the ABCB1 inhibition hypothesis.
-
Issue 2: Cell death in your experiment does not appear to be purely apoptotic, or you observe significant vacuolization.
-
Possible Cause: Almonertinib induces both apoptosis and autophagy through the generation of ROS. The presence of large vacuoles is a morphological hallmark of autophagy.
-
Troubleshooting Steps:
-
Assess ROS Levels: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy following Almonertinib treatment. (See Protocol 1).
-
Use a ROS Scavenger: Pre-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) before adding Almonertinib. A rescue from cell death would confirm the involvement of ROS.
-
Probe for Autophagy Markers: Perform a Western blot for key autophagy proteins, such as the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is a classic indicator of autophagy.
-
Inhibit Autophagy: Co-treat cells with Almonertinib and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). If autophagy is cytoprotective, its inhibition should lead to an increase in apoptosis.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected drug synergy.
Caption: ROS-mediated cell death pathway induced by Almonertinib.
Experimental Protocols
Protocol 1: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA) and Flow Cytometry
This protocol describes how to measure changes in intracellular ROS levels in cultured cells following treatment with Almonertinib.
A. Materials and Reagents
-
Cells of interest (e.g., A549, H1975 NSCLC cells)
-
This compound
-
H2DCFDA (e.g., from Thermo Fisher Scientific, D399)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Complete cell culture medium
-
Positive Control (optional): Hydrogen peroxide (H₂O₂) or Pyocyanin
-
Negative Control (optional): N-acetyl-L-cysteine (NAC)
-
Trypsin-EDTA
-
Flow cytometry tubes
B. Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of H2DCFDA in anhydrous DMF or DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare a 1 M stock of NAC in distilled water and a 1 M stock of H₂O₂ in DPBS if using controls.
-
-
Cell Treatment:
-
Treat cells with the desired concentrations of Almonertinib for the specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only (e.g., DMSO) control well.
-
For controls, pre-incubate cells with 5 mM NAC for 1 hour before Almonertinib treatment (negative control) or treat with 0.1 mM H₂O₂ for 20-30 minutes (positive control).
-
-
H2DCFDA Staining:
-
Prepare a fresh 5-10 µM working solution of H2DCFDA in pre-warmed serum-free medium or DPBS.
-
Wash the treated cells twice with warm DPBS.
-
Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Remove the H2DCFDA solution and wash the cells twice with DPBS.
-
Harvest the cells by trypsinization. Neutralize trypsin with complete medium.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold DPBS. Keep tubes on ice and protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use the 488 nm laser for excitation and measure the emission of the oxidized product, dichlorofluorescein (DCF), typically in the FITC channel (e.g., 530/30 nm bandpass filter).
-
Collect at least 10,000-20,000 events per sample.
-
C. Data Analysis
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the geometric mean fluorescence intensity (MFI) of the DCF signal for each sample.
-
Normalize the MFI of treated samples to the vehicle control to determine the fold-change in ROS production.
Protocol 2: Assessment of ABCB1 Inhibition using a Rhodamine 123 Efflux Assay
This protocol determines if Almonertinib can inhibit the efflux of a fluorescent ABCB1 substrate, rhodamine 123, from cells overexpressing the transporter.
A. Materials and Reagents
-
Cell lines: An ABCB1-overexpressing line (e.g., NCI-ADR-RES, MCF7/ADR) and its parental, drug-sensitive counterpart (e.g., OVCAR-8, MCF7).
-
This compound
-
Rhodamine 123 (fluorescent ABCB1 substrate)
-
Verapamil or Elacridar (positive control ABCB1 inhibitor)
-
Complete cell culture medium (e.g., RPMI or DMEM)
-
DPBS, sterile
-
Trypsin-EDTA
-
Flow cytometry tubes or a 96-well black, clear-bottom plate
B. Procedure
-
Cell Seeding and Culture: Culture the ABCB1-overexpressing and parental cell lines to 80-90% confluency. Harvest cells using trypsin.
-
Cell Loading with Rhodamine 123:
-
Resuspend cells at a density of 1 x 10⁶ cells/mL in complete medium.
-
Add rhodamine 123 to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light, to allow the dye to load into the cells.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold DPBS to remove extracellular dye.
-
-
Efflux and Inhibition:
-
Resuspend the washed cell pellet in pre-warmed (37°C) complete medium.
-
Aliquot the cell suspension into tubes or wells containing the test compounds:
-
Vehicle control (e.g., DMSO)
-
Various concentrations of Almonertinib (e.g., 0.1, 1, 10 µM)
-
Positive control inhibitor (e.g., 50 µM Verapamil)
-
-
-
Efflux Incubation: Incubate the cells at 37°C for 60-120 minutes to allow for active efflux of the rhodamine 123.
-
Sample Preparation for Analysis:
-
Stop the efflux by placing the tubes/plate on ice.
-
Centrifuge cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend in 0.5 mL of cold DPBS.
-
-
Flow Cytometry or Plate Reader Analysis:
-
Measure the intracellular fluorescence. Rhodamine 123 is excited at 488 nm and emission is detected around 530 nm (FITC channel).
-
Increased fluorescence intensity in treated cells compared to the vehicle control indicates inhibition of efflux.
-
C. Data Analysis
-
Calculate the Mean Fluorescence Intensity (MFI) for each condition.
-
The accumulation of rhodamine 123 is directly proportional to the inhibition of ABCB1.
-
Express the results as a percentage of the fluorescence in the positive control (e.g., Verapamil-treated cells) or as a fold-increase over the vehicle control. Plot concentration-response curves to determine an IC₅₀ value for Almonertinib's inhibition of ABCB1.
References
- 1. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Almonertinib Mesylate-Induced Adverse Events in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Almonertinib mesylate in animal models. The information is designed to offer practical guidance on identifying, monitoring, and managing potential adverse events to ensure animal welfare and data integrity during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events for Almonertinib in preclinical animal models?
A1: Based on the class of EGFR tyrosine kinase inhibitors (TKIs) and available preclinical data, the most anticipated adverse events in animal models treated with this compound include dermatological toxicities (skin rash, lesions), gastrointestinal issues (diarrhea), and elevations in liver enzymes and creatine phosphokinase.[1][2][3] While rare in clinical settings, the potential for interstitial lung disease (ILD) should also be considered, especially in long-term studies or in animals with pre-existing lung conditions.[4][5][6]
Q2: How should I monitor for potential adverse events during my study?
A2: A comprehensive monitoring plan is crucial. This should include daily cage-side observations for general health, behavior, and signs of distress. Specific monitoring should include:
-
Body Weight: Measure at least twice weekly. Progressive weight loss is a key indicator of toxicity.
-
Dermatological Health: Daily visual inspection of the skin and fur for rashes, alopecia, and lesions.
-
Gastrointestinal Health: Daily monitoring of fecal consistency for signs of diarrhea.
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Biochemical Analysis: Periodic blood collection for analysis of liver enzymes (ALT, AST), bilirubin, and creatine phosphokinase (CPK). The frequency will depend on the study duration and dose levels.
Q3: What are the typical dose ranges for Almonertinib in mouse and rat models?
A3: Preclinical studies have utilized varying doses of Almonertinib. For instance, in mouse models of non-small cell lung cancer with brain metastases, doses of 10 mg/kg and 25 mg/kg administered once daily have been reported.[7] It is essential to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q4: Are there any known mechanisms for Almonertinib-induced toxicities?
A4: Almonertinib is a third-generation EGFR inhibitor that targets EGFR-sensitizing and T790M resistance mutations.[1] While highly selective, off-target effects or on-target effects in tissues with wild-type EGFR can lead to adverse events. For example, skin rash is a known class effect of EGFR inhibitors due to the role of EGFR in skin homeostasis.[8] Almonertinib is primarily metabolized by the liver, which may contribute to observed hepatotoxicity.[9]
Troubleshooting Guides for Common Adverse Events
Dermatological Toxicity: Skin Rash and Lesions
Issue: Animals are developing skin rashes, redness, or lesions, particularly around the head, neck, and back.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Observation & Grading | Immediately document the onset, location, and severity of the skin reaction. Use a standardized grading scale (see table below). | To track the progression of the adverse event and inform subsequent actions. |
| 2. Supportive Care | Ensure animals have easy access to food and water. Provide soft bedding to minimize irritation. | Skin lesions can be painful and may deter normal feeding and drinking behaviors. |
| 3. Environmental Control | Maintain a clean and dry cage environment. | To prevent secondary infections of the affected skin. |
| 4. Dose Modification | If the rash is severe (Grade 3 or higher) or accompanied by systemic signs of distress, consider a dose reduction or temporary discontinuation of Almonertinib in consultation with the study director and veterinarian. | To alleviate the adverse event and determine if it is dose-dependent. |
| 5. Veterinary Consultation | For severe or persistent skin lesions, consult with a veterinarian for potential topical treatments or analgesics. | To ensure animal welfare and manage pain or infection. |
Table 1: Grading Scale for Dermatological Toxicity in Animal Models
| Grade | Clinical Signs |
| 1 (Mild) | Faint erythema or dry scaling. |
| 2 (Moderate) | Moderate to brisk erythema, patchy moist desquamation. |
| 3 (Severe) | Confluent and moist desquamation, pitting edema. |
| 4 (Life-threatening) | Skin necrosis or ulceration of full-thickness dermis. |
Hepatotoxicity: Elevated Liver Enzymes
Issue: Routine blood analysis reveals a significant elevation in Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Findings | Repeat the blood analysis to confirm the initial findings and rule out sample handling errors. | To ensure the accuracy of the data before taking further action. |
| 2. Increase Monitoring Frequency | Increase the frequency of blood monitoring to track the trend of liver enzyme elevation. | To determine if the hepatotoxicity is progressive. |
| 3. Dose Modification | If liver enzymes are significantly elevated (e.g., >3-5 times the upper limit of normal), consider a dose reduction or temporary cessation of treatment. | To assess the dose-dependency of the hepatotoxicity. |
| 4. Histopathological Analysis | At the end of the study, or if animals are euthanized due to reaching humane endpoints, collect liver tissue for histopathological analysis. | To determine the nature and extent of liver damage. |
Experimental Protocols
Protocol 1: Monitoring and Management of Dermatological Toxicity
-
Daily Observation: Visually inspect each animal for signs of skin rash, erythema, alopecia, or lesions.
-
Grading: If skin abnormalities are observed, grade the severity using the scale in Table 1.
-
Documentation: Record the date of onset, location, and grade of the skin reaction for each animal. Photograph the affected areas for documentation.
-
Supportive Care:
-
Ensure pelleted food is available on the cage floor if movement is impaired.
-
Use non-abrasive bedding material.
-
Maintain strict cage hygiene.
-
-
Intervention:
-
For Grade 1-2 reactions, continue dosing and monitoring.
-
For Grade 3 reactions, consult with the study director and veterinarian regarding a potential dose reduction (e.g., by 25-50%).
-
For Grade 4 reactions, immediately discontinue dosing and provide supportive care. Euthanasia should be considered if the animal's condition does not improve.
-
Protocol 2: Monitoring of Hepatotoxicity
-
Baseline Measurement: Collect blood samples from all animals prior to the initiation of Almonertinib treatment to establish baseline liver enzyme levels.
-
Scheduled Monitoring: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly).
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Sample Analysis: Analyze plasma or serum for ALT and AST levels.
-
Data Evaluation: Compare post-treatment liver enzyme levels to baseline and control group values.
-
Intervention:
-
If ALT/AST levels are 1.5-3 times the upper limit of normal (ULN), increase monitoring frequency.
-
If ALT/AST levels are >3-5 times ULN, consider a dose reduction.
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If ALT/AST levels are >5 times ULN, consider treatment discontinuation.
-
-
Necropsy: At the termination of the study, collect and fix liver tissue in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: Experimental workflow for in vivo studies with Almonertinib.
Caption: Simplified signaling pathway of Almonertinib's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Almonertinib-induced interstitial lung disease in an NSCLC patient co-harboring EGFR Ex19del mutation and MET de novo amplification: a case report and literature review [frontiersin.org]
- 3. Almonertinib-induced interstitial lung disease in a lung adenocarcinoma patient complicated with interstitial lung abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Almonertinib-induced interstitial lung disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Almonertinib-induced interstitial lung disease in a lung adenocarcinoma patient complicated with interstitial lung abnormality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Almonertinib mesylate for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with Almonertinib mesylate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Almonertinib is a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit EGFR with activating mutations as well as the T790M resistance mutation, which is a common cause of resistance to earlier-generation EGFR inhibitors.[1][2][3] By binding to the ATP-binding site of the mutated EGFR, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways.[1] This inhibition leads to the suppression of cancer cell proliferation and promotes apoptosis (programmed cell death).[1][4]
EGFR Signaling Pathway Inhibition by Almonertinib
Caption: Almonertinib inhibits mutated EGFR, blocking downstream PI3K/AKT and MAPK pathways.
Troubleshooting Poor Solubility
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?
Several factors can contribute to this issue:
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Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Contaminated or "wet" DMSO will significantly reduce the solubility of many organic compounds, including this compound.[3]
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Incorrect Concentration: Attempting to prepare a stock solution above the known solubility limit can lead to incomplete dissolution.
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Compound Characteristics: The compound may require additional energy to fully dissolve due to its chemical structure.[5]
Troubleshooting Steps:
-
Use Fresh, High-Purity DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[3]
-
Apply Gentle Heat and/or Sonication: To aid dissolution, you can warm the solution in a water bath up to 50°C or use an ultrasonic bath.[5][6] This can help overcome the activation energy required for the solute to dissolve.
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the solubility limit of this compound in DMSO.
Q3: My DMSO stock solution is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue with poorly water-soluble compounds. When a concentrated DMSO stock is introduced into an aqueous environment, the compound can "crash out" or precipitate.
Recommended Dilution Protocol:
-
Serial Dilution in DMSO: First, perform serial dilutions of your concentrated stock solution in pure DMSO to get closer to your final desired concentration.
-
Final Dilution into Medium: Add the final, less concentrated DMSO solution dropwise to your vigorously vortexing or stirring cell culture medium or buffer.[5] This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Experimental Protocols & Data
Physicochemical and Potency Data
| Property | Value | Source |
| Molecular Weight | 621.8 g/mol | [7] |
| Appearance | Solid powder | [8] |
| IC₅₀ (T790M) | 0.37 nM | [2][9][10] |
| IC₅₀ (T790M/L858R) | 0.29 nM | [2][9][10] |
| IC₅₀ (T790M/Del19) | 0.21 nM | [2][9][10] |
| IC₅₀ (WT EGFR) | 3.39 nM | [2][9][10] |
Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (190.24 mM) | Use fresh, anhydrous DMSO. | [3] |
| Ethanol | 6 mg/mL | - | [3] |
| Water | Insoluble | - | [3] |
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing a 10 mM stock solution in DMSO and a 10 µM working solution in cell culture medium.
Workflow for Solution Preparation
Caption: A standard workflow for preparing this compound stock and working solutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
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Sterile cell culture medium, pre-warmed to 37°C
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Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Prepare 10 mM Stock Solution: a. Gently tap the vial of this compound powder to ensure all contents are at the bottom.[5] b. Weigh out the required amount of powder. For example, to make 1 mL of a 10 mM solution, weigh 6.218 mg of this compound (MW: 621.8 g/mol ). c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex the solution thoroughly until the powder is completely dissolved. If difficulties persist, sonicate the vial for 5-10 minutes or warm it gently in a 37-50°C water bath.[5][6] e. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3][5] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]
-
Prepare 10 µM Working Solution (Example): a. Pre-warm your cell culture medium to 37°C. b. Vortex the medium. c. While the medium is still mixing, add 1 µL of the 10 mM DMSO stock solution to 1 mL of the medium (a 1:1000 dilution). d. Continue to vortex for another 10-15 seconds to ensure rapid and even dispersion. e. Use the working solution immediately in your in vitro assay.[3]
Q4: How should I store this compound?
Proper storage is critical to maintaining the compound's stability and activity.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [3] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [3] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is highly recommended to preserve the integrity of the compound.[3]
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Protect from Light and Moisture: Store powder in a dry, dark environment.[8]
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve this compound solubility issues.
References
- 1. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. EGFR tyrosine kinase inhibitor Almonertinib induces apoptosis and autophagy mediated by reactive oxygen species in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C31H39N7O5S | CID 162368359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in Almonertinib mesylate cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Almonertinib mesylate in cell-based assays. If you are encountering unexpected results, this guide offers potential explanations and corrective actions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain, particularly in cancer cells harboring EGFR-sensitizing mutations and the T790M resistance mutation.[1][3] This binding inhibits EGFR autophosphorylation and subsequently blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival.[1] This targeted action leads to the suppression of tumor growth and induction of apoptosis (programmed cell death).[1][4] Notably, Almonertinib shows high selectivity for mutant EGFR over wild-type EGFR, which helps to minimize off-target effects.[1][2]
Q2: Which cell lines are appropriate for this compound studies?
The choice of cell line is critical for a successful study. Non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations are most relevant. For example, H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, are commonly used to evaluate the efficacy of third-generation EGFR TKIs like Almonertinib.[3][5] PC-9 cells, which have an EGFR exon 19 deletion, are also frequently used.[5] It is essential to confirm the EGFR mutation status of your chosen cell line before initiating experiments.
Q3: What are the expected IC50 values for this compound in sensitive cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. However, in sensitive NSCLC cell lines, picomolar to low nanomolar IC50 values are generally expected. For instance, Almonertinib has shown potent inhibitory activity against EGFR with T790M, T790M/L858R, and T790M/Del19 mutations with IC50 values of 0.37 nM, 0.29 nM, and 0.21 nM, respectively.[2][3][6] In contrast, its activity against wild-type EGFR is significantly lower, with a reported IC50 of 3.39 nM.[2][3][6] In cell proliferation assays, IC50 values for H1975 and PC-9 cells have been reported in the low micromolar range after 24 and 48 hours of treatment.[5]
Troubleshooting Guide
Unexpectedly High IC50 Value or Lack of Cell Response
Q: My cell viability assay shows a much higher IC50 value than reported in the literature, or the cells are not responding to Almonertinib treatment. What could be the cause?
A: Several factors could contribute to this issue. Consider the following possibilities and troubleshooting steps:
-
Cell Line Integrity and Mutation Status:
-
Potential Cause: The EGFR mutation status of your cell line may have changed over time with continuous passaging, or the cell line may have been misidentified.
-
Troubleshooting:
-
Perform regular authentication of your cell lines using methods like short tandem repeat (STR) profiling.
-
Verify the EGFR mutation status (e.g., T790M, exon 19 deletion, L858R) of your working cell bank using sequencing or PCR-based methods.
-
-
-
Drug Inactivity or Degradation:
-
Potential Cause: this compound may have degraded due to improper storage or handling.
-
Troubleshooting:
-
Ensure the compound is stored as recommended by the manufacturer, typically at -20°C or -80°C.
-
Prepare fresh stock solutions in an appropriate solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.[7]
-
Confirm the final concentration of the drug in your assay medium.
-
-
-
Development of Drug Resistance:
-
Potential Cause: Prolonged exposure to Almonertinib or other EGFR TKIs can lead to the development of acquired resistance mechanisms. These can include secondary EGFR mutations (e.g., C797S), activation of bypass signaling pathways (e.g., MET amplification, PIK3CA mutations), or histological transformation.[8][9] Overexpression of IGFBP7 has also been implicated in Almonertinib resistance.[10]
-
Troubleshooting:
-
If you are developing a resistant cell line, confirm the resistance phenotype with multiple assays.
-
Investigate potential resistance mechanisms by analyzing downstream signaling pathways (e.g., Western blot for p-MET, p-AKT) or performing genetic sequencing.
-
-
-
Assay-Specific Issues:
-
Potential Cause: The chosen cell viability assay may not be optimal for your experimental conditions, or technical errors may have occurred.
-
Troubleshooting:
-
Ensure the cell seeding density is appropriate to maintain exponential growth throughout the assay period.
-
Verify that the assay reagents are not expired and are compatible with your cell culture medium.
-
Consider using an orthogonal assay to confirm your results (e.g., a metabolic assay like MTT alongside a cell counting-based method).
-
-
Inconsistent Western Blot Results
Q: My Western blot results for downstream signaling pathways (e.g., p-EGFR, p-AKT, p-ERK) are inconsistent or do not show the expected inhibition after Almonertinib treatment. What should I do?
A: Inconsistent Western blot data can be frustrating. Here’s a systematic approach to troubleshoot the problem:
-
Experimental Timing and Drug Concentration:
-
Potential Cause: The time point of cell lysis after treatment may be too early or too late to observe the peak inhibition. The drug concentration may be suboptimal.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration for observing pathway inhibition.
-
Conduct a dose-response experiment with a range of Almonertinib concentrations to ensure you are using an effective dose for pathway modulation.
-
-
-
Antibody Performance:
-
Potential Cause: The primary or secondary antibodies may not be specific or sensitive enough.
-
Troubleshooting:
-
Validate your antibodies using positive and negative controls (e.g., cells with known pathway activation or knockout/knockdown cell lines).
-
Ensure you are using the recommended antibody dilutions and blocking buffers.
-
-
-
Sample Preparation and Loading:
-
Potential Cause: Inconsistent protein extraction, quantification, or loading can lead to variability.
-
Troubleshooting:
-
Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading in each lane.
-
Include a loading control (e.g., β-actin, GAPDH) on every blot to normalize for loading differences.
-
-
-
Activation of Alternative Pathways:
-
Potential Cause: Cells may be activating compensatory signaling pathways to bypass the EGFR blockade.
-
Troubleshooting:
-
Investigate other relevant pathways that might be activated as a resistance mechanism, such as the c-MET or YAP/TAZ signaling pathways.[11]
-
-
Unexpected Cell Morphology or Behavior
Q: After treating my cells with Almonertinib, I'm observing unexpected changes in cell morphology or behavior (e.g., increased senescence, epithelial-mesenchymal transition). Is this a known effect?
A: While the primary effect of Almonertinib is to induce apoptosis, other cellular responses can occur.
-
Induction of Autophagy and ROS:
-
Potential Cause: Almonertinib has been shown to induce apoptosis and autophagy, which is mediated by an increase in reactive oxygen species (ROS).[4][12] Autophagy can sometimes act as a survival mechanism for cancer cells.
-
Troubleshooting:
-
To confirm autophagy, you can perform Western blotting for LC3-II or use autophagy inhibitors like chloroquine in combination with Almonertinib to see if it enhances cell death.[4]
-
To investigate the role of ROS, you can pre-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) to see if it reverses the effects of Almonertinib.[4]
-
-
-
Off-Target Effects at High Concentrations:
-
Potential Cause: At concentrations significantly higher than the IC50, off-target effects are more likely to occur.
-
Troubleshooting:
-
Ensure you are using a concentration range that is relevant to the known potency of the drug.
-
Consult the literature for any known off-target effects of Almonertinib.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various EGFR-Mutant Contexts
| EGFR Mutation | IC50 (nM) | Reference |
| T790M | 0.37 | [2][3][6] |
| T790M/L858R | 0.29 | [2][3][6] |
| T790M/Del19 | 0.21 | [2][3][6] |
| Wild-Type EGFR | 3.39 | [2][3][6] |
Table 2: IC50 Values of this compound in NSCLC Cell Lines (Cell Viability Assay)
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| PC-9 | 24 hours | 5.422 | [5] |
| PC-9 | 48 hours | 1.302 | [5] |
| H1975 | 24 hours | 4.803 | [5] |
| H1975 | 48 hours | 2.094 | [5] |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK signaling pathways.
Caption: Troubleshooting workflow for unexpected high IC50 values in Almonertinib assays.
References
- 1. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. EGFR tyrosine kinase inhibitor Almonertinib induces apoptosis and autophagy mediated by reactive oxygen species in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Almonertinib Mesylate and Glumetinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with the combination of Almonertinib mesylate and glumetinib. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize and manage toxicity in preclinical studies.
I. Troubleshooting Guide: Managing Potential Toxicities
Researchers may encounter a range of adverse events when co-administering Almonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), and glumetinib, a c-MET inhibitor. This guide provides strategies to identify and mitigate these toxicities.
| Observed Issue/Toxicity | Potential Cause & Explanation | Recommended Action & Mitigation Strategy |
| Severe Respiratory Distress (Cough, Dyspnea, Fever) | Interstitial Lung Disease (ILD)/Pneumonitis: A known, though rare, serious adverse event with Almonertinib. The risk may be heightened when combined with glumetinib, as has been observed in a clinical case.[1] The mechanism may involve a synergistic inflammatory response in the lungs. | Immediate Action: Discontinue both Almonertinib and glumetinib immediately. Diagnosis: Obtain high-resolution chest CT scans to assess for signs of ILD. Consider bronchoalveolar lavage to rule out infection. Treatment: Administer corticosteroids (e.g., methylprednisolone). Provide supportive care, including oxygen therapy.[1] Prevention: Use with caution in patients with pre-existing lung conditions. Monitor for early signs of respiratory symptoms. |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity: Both Almonertinib and glumetinib can cause liver function abnormalities as individual agents. The combination may lead to an additive or synergistic effect on the liver. | Monitoring: Conduct baseline liver function tests (LFTs) before initiating treatment and monitor regularly (e.g., every 2-4 weeks) during the experiment. Management: For Grade 1-2 elevations, continue treatment with close monitoring. For Grade 3-4 elevations, interrupt treatment with both drugs until LFTs return to baseline or Grade 1. Consider dose reduction upon re-challenge. |
| Skin Reactions (Rash, Pruritus, Dry Skin) | Dermatologic Toxicity: A common class effect of EGFR inhibitors like Almonertinib. Inhibition of EGFR in the skin disrupts normal epidermal growth and function. | Prophylactic Measures: Advise the use of moisturizers and sunscreens. Management: For mild to moderate rashes, use topical corticosteroids. For more severe cases, consider oral antibiotics (e.g., doxycycline) or a dose interruption/reduction of Almonertinib. |
| Gastrointestinal Issues (Diarrhea, Nausea) | GI Toxicity: Common side effects of both Almonertinib and glumetinib. | Management: For diarrhea, ensure adequate hydration and use anti-diarrheal agents like loperamide. For nausea, consider anti-emetic medications. If severe, interrupt treatment and consider dose reduction. |
| Increased Blood Creatine Phosphokinase (CPK) | Myotoxicity: A reported adverse event with Almonertinib. | Monitoring: Monitor CPK levels at baseline and periodically during treatment, especially if the subject develops muscle-related symptoms. Management: For asymptomatic Grade 3-4 elevations, consider treatment interruption. If accompanied by muscle weakness, discontinue treatment and investigate for rhabdomyolysis. |
| Peripheral Edema | Fluid Retention: A known side effect of some c-MET inhibitors. | Management: For mild edema, supportive care may be sufficient. For more significant fluid retention, consider diuretics and treatment interruption or dose reduction of glumetinib. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity concern with the Almonertinib and glumetinib combination?
A1: Based on clinical observations, the most significant concern is the potential for severe interstitial lung disease (ILD) or pneumonitis. A case has been reported where this combination led to ILD, which required discontinuation of both drugs and treatment with corticosteroids.[1] Researchers should be highly vigilant for any respiratory symptoms.
Q2: Are there synergistic toxicities observed with this combination?
A2: While data is limited for this specific combination, the occurrence of ILD in a clinical setting suggests a potential for synergistic or additive toxicity in the lungs.[1] Preclinical studies with other EGFR and c-MET inhibitors have primarily focused on synergistic anti-tumor efficacy, with less detail on synergistic toxicity.[2][3][4][5]
Q3: How should I monitor for toxicities in my preclinical studies?
A3: Regular monitoring is crucial. For in vitro studies, cell viability and apoptosis assays are fundamental. For in vivo animal studies, a comprehensive monitoring plan should include:
-
Daily: Clinical observation for signs of distress (e.g., altered breathing, lethargy, weight loss).
-
Weekly/Bi-weekly: Body weight measurements.
-
At termination (and potentially at interim points): Complete blood counts (CBC), serum chemistry panels (including liver and renal function tests), and histopathological analysis of key organs (especially lungs, liver, and skin).
Q4: What are the known mechanisms of action for Almonertinib and glumetinib?
A4: Almonertinib is a third-generation EGFR-TKI that selectively inhibits both EGFR-sensitizing and T790M resistance mutations. Glumetinib is a highly selective inhibitor of the c-MET receptor tyrosine kinase. The combination is designed to simultaneously block two key signaling pathways involved in tumor growth and resistance.
Q5: Can I reduce the dose of one or both drugs to mitigate toxicity?
A5: Dose reduction is a standard strategy for managing drug-related toxicities. If a specific adverse event is more strongly associated with one drug (e.g., rash with Almonertinib), dose reduction of that agent may be considered first. However, for severe toxicities like ILD, discontinuation of both drugs is recommended.
III. Key Experimental Protocols
A. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of Almonertinib and glumetinib, alone and in combination, on a cancer cell line.
1. Cell Seeding:
- Culture your chosen cancer cell line to ~80% confluency.
- Trypsinize and resuspend the cells in fresh culture medium.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Drug Treatment:
- Prepare stock solutions of Almonertinib and glumetinib in a suitable solvent (e.g., DMSO).
- Create a dilution series for each drug and for the combination at a fixed ratio.
- Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only controls.
- Incubate for the desired exposure time (e.g., 72 hours).
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each drug and the combination.
- Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
B. In Vivo Toxicity Study in a Rodent Model
This protocol outlines a general approach for evaluating the toxicity of the drug combination in mice.
1. Animal Model:
- Use an appropriate mouse strain (e.g., BALB/c or NOD/SCID), typically 6-8 weeks old.
- Allow animals to acclimate for at least one week before the study begins.
- House animals in accordance with institutional guidelines.
2. Dosing and Administration:
- Formulate Almonertinib and glumetinib in a suitable vehicle for oral gavage.
- Divide animals into groups (e.g., vehicle control, Almonertinib alone, glumetinib alone, and the combination).
- Administer the drugs daily via oral gavage for a specified period (e.g., 28 days).
3. Monitoring:
- Record body weights daily or three times per week.
- Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, breathing, fur texture).
- At the end of the study, collect blood samples via cardiac puncture for hematology and serum chemistry analysis.
4. Necropsy and Histopathology:
- Euthanize the animals according to approved protocols.
- Perform a gross necropsy, examining all major organs.
- Collect key organs (lungs, liver, kidneys, spleen, heart, and any tissues with gross abnormalities) and fix them in 10% neutral buffered formalin.
- Process the tissues for histopathological examination by a qualified pathologist.
IV. Visualizations
A. Signaling Pathways
Caption: Dual inhibition of EGFR and c-MET pathways by Almonertinib and glumetinib.
B. Experimental Workflow: In Vitro Toxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity of the drug combination.
C. Troubleshooting Logic: Respiratory Distress
Caption: Decision-making workflow for suspected drug-induced ILD.
References
- 1. In vitro co-culture models to evaluate acute cytotoxicity of individual and combined mycotoxin exposures on Caco-2, THP-1 and HepaRG human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organ-on-a-Chip: Opportunities for Assessing the Toxicity of Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A human disease model of drug toxicity–induced pulmonary edema in a lung-on-a-chip microdevice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Addressing variability in Almonertinib mesylate efficacy across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in Almonertinib mesylate efficacy across different cell lines.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with Almonertinib.
Issue 1: Inconsistent IC50 Values for the Same Cell Line
Question: We are observing significant variability in the IC50 values of Almonertinib in the same cell line across different experimental batches. What could be the cause, and how can we troubleshoot this?
Answer: Inconsistent IC50 values can arise from several factors. Here is a systematic approach to identify and resolve the issue:
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Almonertinib Stock Solution Integrity | - Solubility: Almonertinib is soluble in DMSO. Ensure the stock solution is clear and fully dissolved. Precipitates can lead to inaccurate concentrations. - Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Fresh Preparation: Prepare fresh dilutions from the stock for each experiment. Avoid using old dilutions. |
| Cell Culture Conditions | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. - Cell Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures will respond differently to the drug. - Serum Concentration: Use the same batch and concentration of fetal bovine serum (FBS) as it can contain growth factors that influence the EGFR pathway. |
| Assay Protocol Variations | - Incubation Time: Adhere to a consistent incubation time with Almonertinib. - Assay Reagent Handling: Ensure viability assay reagents (e.g., CCK-8, MTT) are properly stored and that the incubation time with the reagent is optimized and consistent. |
Experimental Workflow for Troubleshooting Inconsistent IC50 Values:
Issue 2: Higher than Expected Cell Viability in EGFR-Mutant Cell Lines
Question: We are using an EGFR-mutant cell line (e.g., H1975) that is reported to be sensitive to Almonertinib, but we observe high cell viability even at high concentrations. Why is this happening?
Answer: This issue can be due to acquired resistance, experimental artifacts, or specific characteristics of your cell line sub-clone.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting and Verification Steps |
| Acquired Resistance | - Authentication: Confirm the cell line identity and EGFR mutation status (e.g., T790M) via STR profiling and sequencing. - Bypass Pathway Activation: Cells may have developed resistance through activation of alternative signaling pathways. Use Western blot to check the phosphorylation status of key downstream effectors like AKT and ERK.[1] |
| Drug Efflux | - ABCB1 Overexpression: Some cell lines can develop resistance by overexpressing drug efflux pumps like ABCB1 (P-glycoprotein).[2] This can be investigated using qPCR or Western blot for ABCB1 expression. |
| Tumor Microenvironment Factors (In Co-culture Models) | - Cancer-Associated Fibroblasts (CAFs): If using a co-culture system, CAFs can induce resistance to Almonertinib. |
Signaling Pathway to Investigate for Resistance:
Frequently Asked Questions (FAQs)
Q1: Why is Almonertinib more effective in some NSCLC cell lines than others?
A1: The variability in Almonertinib's efficacy is primarily due to the genetic makeup of the cancer cells. Almonertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is highly selective for EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[3][4]
-
High Sensitivity: Cell lines with these specific EGFR mutations, such as H1975 (L858R/T790M) and HCC827 (exon 19 deletion) , are generally highly sensitive to Almonertinib.[5]
-
Lower Sensitivity: Cell lines with wild-type EGFR, such as A549 , show significantly lower sensitivity.[5]
-
Resistance: Resistance can be intrinsic or acquired through mechanisms like secondary EGFR mutations (e.g., C797S), or activation of bypass signaling pathways such as MET or HER2 amplification.[6]
Q2: What are the key downstream signaling pathways affected by Almonertinib?
A2: Almonertinib inhibits the autophosphorylation of mutant EGFR, which in turn blocks its downstream signaling pathways that are crucial for cancer cell proliferation and survival. The two major pathways are:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: This pathway is also critical for cell proliferation and differentiation.[1]
In sensitive cells, Almonertinib treatment leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK.[5]
Q3: Are there any known off-target effects of Almonertinib that could influence experimental results?
A3: Almonertinib is designed to be highly selective for mutant EGFR with minimal activity against wild-type EGFR, which reduces many of the off-target effects seen with earlier generation TKIs.[7][8] However, at high concentrations, off-target effects can occur. One reported mechanism is the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS).[5] It is also important to note that Almonertinib can inhibit the function of the ABCB1 drug efflux pump, which could be a confounding factor in multidrug-resistant cell lines.[2]
Quantitative Data
Table 1: Almonertinib IC50 Values in Various Cell Lines
| Cell Line | EGFR Mutation Status | Reported IC50 (nM) | Reference |
| Engineered Enzymes | |||
| EGFR T790M | T790M | 0.37 | [3] |
| EGFR T790M/L858R | L858R, T790M | 0.29 | [3] |
| EGFR T790M/Del19 | Exon 19 Del, T790M | 0.21 | [3] |
| EGFR Wild-Type | Wild-Type | 3.39 | [3] |
| NSCLC Cell Lines | |||
| H1975 | L858R, T790M | Sensitive (low nM range) | [9] |
| HCC827 | Exon 19 Del | Sensitive (low nM range) | [5] |
| PC-9 | Exon 19 Del | Sensitive (low nM range) | |
| A549 | Wild-Type | Less Sensitive (µM range) | [5] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., assay type, incubation time, cell density).
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the IC50 of Almonertinib in adherent NSCLC cell lines.
-
Cell Seeding:
-
Trypsinize and count cells in the logarithmic growth phase.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of Almonertinib in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Almonertinib dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest Almonertinib dose.
-
Incubate for 48-72 hours.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color in the control wells turns orange.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression.
-
Western Blot Analysis of EGFR Pathway
This protocol outlines the steps to assess the phosphorylation status of EGFR and its downstream targets.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat with various concentrations of Almonertinib for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
References
- 1. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 2. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of almonertinib and anlotinib combination therapy for advanced non‐small‐cell lung cancer patients who continued to experience cancer progression during third‐generation EGFR‐TKI treatment: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Almonertinib-induced interstitial lung disease in a lung adenocarcinoma patient complicated with interstitial lung abnormality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Enhancing Almonertinib Mesylate Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of Almonertinib mesylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving Almonertinib's central nervous system (CNS) delivery.
| Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) of Almonertinib in in vitro BBB model | High activity of efflux transporters (e.g., P-glycoprotein [ABCB1] and Breast Cancer Resistance Protein [BCRP]) in the cell line used. | - Confirm the expression levels of ABCB1 and BCRP in your cell line (e.g., MDCK-MDR1, Caco-2).- Include known inhibitors of these transporters (e.g., verapamil for ABCB1, Ko143 for BCRP) as positive controls to confirm their role in Almonertinib efflux.- Consider using a cell line with lower inherent efflux transporter activity for baseline measurements. |
| Poor lipophilicity of the Almonertinib formulation. | - Evaluate the octanol-water partition coefficient (LogP) of your formulation.- If LogP is low, consider formulation strategies to increase lipophilicity, such as encapsulation in lipid-based nanoparticles or liposomes.[1][2][3] | |
| High variability in in vivo brain-to-plasma concentration ratios (Kp) | Inconsistent timing of tissue collection. | - Strictly adhere to a predetermined time-course for sample collection after Almonertinib administration.- Ensure that terminal blood and brain tissue samples are collected as close in time as possible for each animal. |
| Contamination of brain tissue with blood. | - Perfuse the vasculature with saline or PBS before brain extraction to remove residual blood. This is critical for accurate measurement of brain tissue concentration. | |
| Limited efficacy of Almonertinib in orthotopic brain tumor models despite good in vitro BBB penetration | Development of acquired resistance in tumor cells. | - Analyze tumor tissue for secondary mutations in the EGFR gene (e.g., C797S) that may confer resistance to Almonertinib.- Consider combination therapies to overcome resistance, such as co-administration with other targeted agents or chemotherapy. |
| Insufficient unbound drug concentration in the brain. | - Measure the unbound fraction of Almonertinib in both plasma and brain tissue using techniques like equilibrium dialysis.[] The efficacy of the drug is driven by the unbound concentration.- Explore strategies to increase the unbound concentration, such as co-administration with agents that displace Almonertinib from plasma protein binding sites. | |
| Difficulty in formulating Almonertinib-loaded nanoparticles with desired characteristics | Poor encapsulation efficiency. | - Optimize the formulation process by adjusting parameters such as the drug-to-lipid ratio, solvent evaporation rate, and sonication time.- Experiment with different types of lipids or polymers to improve compatibility with Almonertinib. |
| Unstable nanoparticle formulation leading to premature drug release. | - Incorporate stabilizing agents into the nanoparticle formulation, such as PEGylated lipids, to increase circulation time and prevent aggregation.[3] - Characterize the in vitro release kinetics of your formulation in simulated physiological conditions to assess its stability. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline blood-brain barrier penetration of Almonertinib?
A1: Preclinical studies have shown that Almonertinib has good intrinsic BBB penetration.[5] This is attributed to its properties as a substrate for efflux transporters like ABCB1 and BCRP, but with a lower affinity compared to some other tyrosine kinase inhibitors (TKIs).[5] Pharmacokinetic studies in mice have demonstrated that Almonertinib can achieve significant concentrations in the brain.[5]
Q2: What are the primary mechanisms limiting Almonertinib's BBB penetration?
A2: The primary limiting factors are active efflux by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump substrates back into the bloodstream.[6][7][8] While Almonertinib has a lower affinity for these transporters compared to some other drugs, they still contribute to limiting its CNS exposure.
Q3: What are the main strategies to enhance Almonertinib's BBB penetration?
A3: Key strategies can be broadly categorized as:
-
Formulation-based approaches: Encapsulating Almonertinib in nanocarriers like liposomes or nanoparticles can mask the drug from efflux transporters and facilitate its transport across the BBB.[1][2][3] These carriers can also be surface-modified with ligands to target specific receptors on brain endothelial cells for receptor-mediated transcytosis.[1][9]
-
Pharmacological modulation: Co-administration of Almonertinib with inhibitors of ABCB1 and BCRP can increase its brain concentration by blocking its efflux.[6] However, the systemic effects of these inhibitors need to be carefully considered.
-
Combination therapies: Combining Almonertinib with agents that disrupt the BBB, such as bevacizumab (an anti-VEGF antibody), has shown promise in treating brain metastases.[10] Bevacizumab can normalize the tumor vasculature and potentially increase the delivery of co-administered drugs.
-
High-dose therapy: Clinical studies are investigating the use of higher doses of Almonertinib to increase the concentration gradient and drive more drug across the BBB.[11]
Q4: How can I assess the BBB penetration of my enhanced Almonertinib formulation?
A4: A multi-tiered approach is recommended:
-
In silico modeling: Computational models can predict the physicochemical properties of your formulation that are important for BBB penetration.
-
In vitro models: Use of cell-based BBB models, such as co-cultures of brain endothelial cells, astrocytes, and pericytes on a transwell insert, allows for the measurement of the apparent permeability coefficient (Papp).[12][13]
-
In vivo studies: Animal models are essential to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain concentration (Kp,uu).[] Techniques like microdialysis can also be used to measure unbound drug concentrations in the brain interstitial fluid in real-time.
Q5: Are there any clinical data on strategies to enhance Almonertinib's CNS efficacy?
A5: Yes, clinical investigations are ongoing. A study has reported on the use of Almonertinib in combination with bevacizumab for patients with leptomeningeal metastases from EGFR-mutant non-small cell lung cancer (NSCLC), suggesting this combination can improve neurological symptoms and prolong survival.[10] Additionally, a clinical trial is evaluating the efficacy of high-dose Almonertinib (165 mg) in treatment-naïve EGFR-mutated NSCLC with CNS metastases.[11]
Quantitative Data Summary
Table 1: Preclinical Efficacy of Almonertinib in Brain Metastasis Models
| Model | Treatment | Outcome Measure | Result | Reference |
| PC9-LUC Brain Metastasis Xenograft (Mouse) | Almonertinib (25 mg/kg) | Tumor growth inhibition | Significant inhibition of brain metastases | [5] |
| PC9-LUC Spinal Cord Metastasis Xenograft (Mouse) | Almonertinib (25 mg/kg) | Tumor growth inhibition | Significant inhibition of spinal cord metastases | [5] |
Table 2: Clinical Efficacy of High-Dose Almonertinib in NSCLC with CNS Metastases
| Study | Treatment | Patient Population | Intracranial Objective Response Rate (ORR) | Median Intracranial Progression-Free Survival (PFS) | Reference |
| ACHIEVE (NCT04870190) | Almonertinib (165 mg daily) | Treatment-naïve EGFR-mutated NSCLC with CNS metastases | 88.9% | Not yet reached (as of Nov 2023) | [11] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using MDCK-MDR1 Cells
This protocol provides a method to assess the permeability of Almonertinib and the role of P-glycoprotein (ABCB1) efflux.
Materials:
-
Madin-Darby Canine Kidney cells overexpressing human MDR1 (MDCK-MDR1)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular permeability marker)
-
Verapamil (P-gp inhibitor)
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density of approximately 1 x 10^5 cells/cm². Culture for 4-5 days to allow for monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and sufficiently high (typically >100 Ω·cm²) before starting the transport experiment.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing the test concentration of Almonertinib (with and without verapamil) to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical): a. Repeat the process, but add the Almonertinib solution to the basolateral chamber and sample from the apical chamber.
-
Lucifer Yellow Permeability: After the transport experiment, assess the permeability of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.
-
Sample Analysis: Quantify the concentration of Almonertinib in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a method to determine the brain-to-plasma concentration ratio of Almonertinib.
Materials:
-
Male BALB/c nude mice (6-8 weeks old)
-
This compound formulation for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
LC-MS/MS system for drug quantification
Methodology:
-
Animal Dosing: Administer a single dose of Almonertinib to mice via oral gavage.
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, anesthetize a cohort of mice.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Brain Perfusion: Immediately after blood collection, perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Brain Tissue Collection: Excise the whole brain, rinse with cold PBS, blot dry, and weigh.
-
Sample Processing: a. Store plasma and brain samples at -80°C until analysis. b. Homogenize the brain tissue in a suitable buffer. c. Perform protein precipitation on plasma and brain homogenate samples to extract Almonertinib.
-
Sample Analysis: Quantify the concentration of Almonertinib in plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the plasma and brain concentration-time profiles. b. Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL).
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Almonertinib.
Caption: Experimental workflow for assessing enhanced BBB penetration strategies.
Caption: Logical relationship of strategies to enhance Almonertinib BBB penetration.
References
- 1. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle Strategies to Improve the Delivery of Anticancer Drugs across the Blood–Brain Barrier to Treat Brain Tumors [mdpi.com]
- 5. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Case report: Almonertinib in combination with bevacizumab for leptomeningeal metastases from epidermal growth factor receptor-mutation non-small cell lung cancer: Case series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ahajournals.org [ahajournals.org]
- 13. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
Validation & Comparative
Almonertinib Mesylate and Osimertinib: A Comparative Analysis in T790M-Positive NSCLC Models
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with EGFR T790M mutations, almonertinib mesylate and osimertinib have emerged as pivotal third-generation tyrosine kinase inhibitors (TKIs). Both drugs are designed to overcome the resistance conferred by the T790M mutation, which is a common mechanism of failure for earlier-generation EGFR TKIs. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both almonertinib and osimertinib are irreversible EGFR-TKIs that selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to an irreversible inhibition of receptor phosphorylation and blockade of downstream signaling pathways.[2] This targeted inhibition of key signaling cascades, including the PI3K/AKT and MAPK pathways, ultimately suppresses cancer cell proliferation and induces apoptosis.[3] Almonertinib's structure includes a cyclopropyl group, which is suggested to enhance its binding affinity for the T790M mutant protein.[4]
In Vitro Efficacy
The potency of almonertinib and osimertinib has been evaluated in various NSCLC cell lines harboring the T790M mutation. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro efficacy of these inhibitors.
| Cell Line/Target | Drug | IC50 (nM) |
| EGFR T790M/L858R | Almonertinib | 0.29 |
| EGFR T790M/Del19 | Almonertinib | 0.21 |
| EGFR T790M | Almonertinib | 0.37 |
| Wild-Type EGFR | Almonertinib | 3.39 |
| H1975 (L858R/T790M) | Osimertinib | 5 |
| PC-9ER (Exon 19 del/T790M) | Osimertinib | 13 |
Note: The IC50 values for Almonertinib and Osimertinib are sourced from different studies and are not from a direct head-to-head comparison in the same experiment.
In Vivo Efficacy in T790M Positive NSCLC Xenograft Models
Preclinical studies using xenograft models, where human NSCLC cells with the T790M mutation are implanted into immunodeficient mice, have demonstrated the anti-tumor activity of both almonertinib and osimertinib. These studies are crucial for evaluating the therapeutic potential of these drugs in a living organism.
In xenograft models harboring T790M mutations, almonertinib has been shown to significantly inhibit tumor growth and induce regression at well-tolerated doses.[1] Similarly, osimertinib has demonstrated sustained tumor regression in mouse models of EGFR-mutant NSCLC.[5]
Pharmacokinetic Profile
A comparative pharmacokinetic study in mice revealed differences in the absorption, distribution, metabolism, and excretion of almonertinib and osimertinib. After a single oral administration, aumolertinib (almonertinib) displayed a larger area under the concentration-time curve (AUC) in mouse plasma and bone marrow compared to osimertinib.[2][6] Furthermore, at the time to reach maximum concentration, the levels of aumolertinib were significantly higher than osimertinib in nine major tissues.[6] In plasma samples from NSCLC patients, aumolertinib also showed the highest concentration after a single oral dose.[6] These findings suggest that aumolertinib may have superior bioavailability and tissue distribution characteristics.[6][7]
Signaling Pathway Inhibition
The binding of almonertinib or osimertinib to the mutated EGFR receptor effectively blocks its autophosphorylation. This prevents the recruitment of adaptor proteins and the subsequent activation of downstream pro-survival signaling pathways.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
A common method to determine the IC50 values is the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Cell Seeding: NSCLC cells (e.g., H1975) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a series of concentrations of almonertinib or osimertinib for a specified period (e.g., 72 hours).
-
Reagent Incubation: After the treatment period, the CCK-8 or MTT reagent is added to each well, and the plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the drug concentration.
In Vivo Xenograft Tumor Model (General Protocol)
-
Cell Implantation: A suspension of T790M-positive NSCLC cells (e.g., H1975) is subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are randomized into treatment groups and receive daily oral doses of almonertinib, osimertinib, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is often calculated.
Conclusion
Both almonertinib and osimertinib demonstrate potent and selective inhibitory activity against EGFR T790M mutations in preclinical models. While direct head-to-head preclinical studies are limited in the public domain, available data suggest that both compounds are highly effective in inhibiting the proliferation of T790M-positive NSCLC cells and suppressing tumor growth in vivo. Pharmacokinetic data from mouse models suggest that almonertinib may have advantages in terms of bioavailability and tissue distribution. Further comparative studies are warranted to fully elucidate the nuanced differences in their preclinical profiles, which can provide valuable insights for clinical applications and the development of next-generation EGFR inhibitors.
References
- 1. doaj.org [doaj.org]
- 2. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 3. [PDF] Comparison of Osimertinib versus Almonertinib in T790M+ EGFR Non‐Small‐Cell Lung Cancer Patients | Semantic Scholar [semanticscholar.org]
- 4. Successful administration of low-dose almonertinib in a patient with lung adenocarcinoma after osimertinib-induced interstitial lung disease: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
Validating Almonertinib Mesylate's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Almonertinib mesylate's in vivo target engagement with alternative Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and critical evaluation.
Introduction to this compound
This compound is a third-generation EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1] Its mechanism of action involves the irreversible binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor cell proliferation and survival.
EGFR Signaling Pathway and Almonertinib's Mechanism of Action
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis. Almonertinib effectively blocks this aberrant signaling.
Comparative In Vivo Target Engagement
The in vivo efficacy of EGFR inhibitors is critically dependent on their ability to engage and inhibit the EGFR target within the tumor. This is often assessed by measuring the phosphorylation status of EGFR (pEGFR) and tumor growth inhibition in preclinical xenograft models.
Quantitative Data Summary
| Drug | Generation | Target Mutations | Xenograft Model | Dosing | pEGFR Inhibition (Western Blot) | Tumor Growth Inhibition | Reference |
| Almonertinib | 3rd | Sensitizing & T790M | H1975 (L858R/T790M) | 25 mg/kg, oral, daily | Data not specified in provided abstracts | Significant tumor growth inhibition | [2] |
| Osimertinib | 3rd | Sensitizing & T790M | PC-9 (del19) | 10 mg/kg, oral, daily | Potent decrease in DR4 levels, indicative of target engagement | Significant tumor suppression after 6 days | [3] |
| Osimertinib | 3rd | Sensitizing & T790M | H1975 (L858R/T790M) | Not specified | Potent inhibition of pEGFR | Profound and sustained tumor regression | [4] |
| Gefitinib | 1st | Sensitizing | A431 (EGFR amplification) | 20 µM (in vitro) | ~73% inhibition | - | [5] |
| Gefitinib | 1st | Sensitizing | H358R (wtEGFR, Cisplatin-resistant) | Not specified | Significantly inhibited tumor growth | 52.7% ± 3.1% inhibition at day 21 | [6] |
| Erlotinib | 1st | Sensitizing | SPC-A-1 | 50.0 mg/kg, oral, single dose | ~90% inhibition at 3 hours | Increased inhibition with dosage | [7] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental models and conditions. A direct head-to-head preclinical study comparing the in vivo target engagement of Almonertinib, Osimertinib, and Gefitinib with quantitative pEGFR analysis was not identified in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. Below are representative protocols for Western Blotting and Immunohistochemistry (IHC) for the detection of phosphorylated EGFR in tumor xenografts.
Western Blotting for Phosphorylated EGFR
This protocol outlines the key steps for quantifying pEGFR levels in tumor tissue lysates.
-
Tumor Lysate Preparation:
-
Excise tumors from xenograft models at specified time points after treatment.
-
Immediately snap-freeze tumors in liquid nitrogen or process them fresh.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., pEGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Quantification:
-
Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ).
-
The pEGFR signal is normalized to the total EGFR signal and then to the loading control.
-
Immunohistochemistry (IHC) for Phosphorylated EGFR
This protocol describes the staining of pEGFR in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against pEGFR overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides using a light microscope.
-
Staining intensity and the percentage of positive cells can be scored to provide a semi-quantitative analysis of pEGFR expression.
-
Experimental Workflow for In Vivo Target Engagement Validation
The following diagram illustrates a typical workflow for validating the in vivo target engagement of a novel EGFR inhibitor like Almonertinib.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Almonertinib and Other Third-Generation EGFR TKIs in the Treatment of Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations has been significantly advanced by the advent of third-generation tyrosine kinase inhibitors (TKIs). These agents are designed to selectively inhibit both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs, while sparing wild-type EGFR. This guide provides a comparative overview of the efficacy of Almonertinib (also known as Aumolertinib) against other prominent third-generation EGFR TKIs, supported by key clinical trial data and experimental methodologies.
Mechanism of Action: Targeting EGFR Mutations
Third-generation EGFR TKIs, including Almonertinib, Osimertinib, Lazertinib, and Furmonertinib, are irreversible inhibitors that covalently bind to the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This mechanism allows for potent inhibition of the T790M mutant kinase, which is a primary driver of acquired resistance to earlier-generation TKIs.[2] Furthermore, their high selectivity for mutant EGFR over wild-type EGFR generally leads to a more favorable safety profile, with a lower incidence of toxicities such as rash and diarrhea.[3]
Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of third-generation EGFR TKIs.
Figure 1: EGFR Signaling Pathway and TKI Inhibition.
Comparative Efficacy: Head-to-Head and Placebo-Controlled Trials
The clinical development of Almonertinib and other third-generation EGFR TKIs has been marked by several pivotal phase III clinical trials. These studies provide the primary evidence for their efficacy and safety in both first-line and second-line settings for patients with EGFR-mutated NSCLC.
First-Line Treatment
In the first-line setting, third-generation TKIs have demonstrated superiority over first-generation TKIs. The AENEAS trial for Almonertinib, the FLAURA trial for Osimertinib, the FURLONG trial for Furmonertinib, and the LASER301 trial for Lazertinib all showed significant improvements in Progression-Free Survival (PFS) compared to Gefitinib or Erlotinib.
| Clinical Trial | Investigational Drug | Comparator | Median PFS (Investigational vs. Comparator) | Objective Response Rate (ORR) (Investigational vs. Comparator) |
| AENEAS | Almonertinib | Gefitinib | 19.3 months vs. 9.9 months[4] | 73.8% vs. 72.1%[4] |
| FLAURA | Osimertinib | Gefitinib or Erlotinib | 18.9 months vs. 10.2 months[5] | 80% vs. 76% |
| FURLONG | Furmonertinib | Gefitinib | 20.8 months vs. 11.1 months[6] | 89% vs. 84%[7] |
| LASER301 | Lazertinib | Gefitinib | 20.6 months vs. 9.7 months[8] | 76% vs. 76%[8] |
Second-Line Treatment (T790M-Positive NSCLC)
For patients who have progressed on a prior EGFR TKI and have acquired the T790M resistance mutation, third-generation TKIs are the standard of care. The APOLLO trial established the efficacy of Almonertinib in this setting.
| Clinical Trial | Investigational Drug | Median PFS | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| APOLLO | Almonertinib | 12.4 months[9] | 68.9%[9] | 93.4%[9] |
| AURA3 | Osimertinib | 10.1 months | 71% | 94% |
Direct Comparative and Real-World Studies: Almonertinib vs. Osimertinib
Direct head-to-head randomized trials between third-generation EGFR TKIs are limited. However, several retrospective and real-world studies have compared the efficacy of Almonertinib and Osimertinib.
One study involving 160 patients with the EGFR T790M mutation who had progressed on earlier-generation TKIs found that Almonertinib had a significantly higher Objective Response Rate (ORR) and Disease Control Rate (DCR) compared to Osimertinib (ORR: 70.0% vs. 47.5%; DCR: 90.0% vs. 77.5%).[5][10] The Overall Survival (OS) was also significantly higher in the Almonertinib group, while the Progression-Free Survival (PFS) was similar between the two groups.[5][10]
Another real-world study with 182 patients concluded that Almonertinib demonstrated comparable efficacy to Osimertinib in terms of PFS (median PFS 9.63 months vs. 11.4 months).[8] This study also noted that patients taking Almonertinib reported fewer drug-related adverse reactions.[8]
A retrospective analysis of 202 patients showed no significant difference in median PFS for first-line treatment (19.0 months for both) or second-line treatment (13.5 months for Aumolertinib vs. 13.0 months for Osimertinib).[11]
Experimental Protocols: A Glimpse into Key Clinical Trials
The following provides an overview of the methodologies employed in the pivotal clinical trials for Almonertinib and its comparators.
AENEAS Trial (Almonertinib)
-
Phase: III, Randomized, Double-Blind[12]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutations.[12]
-
Intervention: Patients were randomized 1:1 to receive either 110 mg of Almonertinib once daily or 250 mg of Gefitinib once daily.[13]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by investigators.[12]
-
Stratification Factors: Type of EGFR mutation (exon 19 deletion or L858R) and CNS metastases status.[12]
APOLLO Trial (Almonertinib)
-
Phase: II, Open-Label, Single-Arm[14]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a centrally confirmed EGFR T790M mutation who had progressed on prior EGFR-TKI treatment.[14]
-
Intervention: Patients received 110 mg of Almonertinib orally once daily.[14]
-
Primary Endpoint: Objective Response Rate (ORR) determined by an independent central review based on RECIST v1.1.[14]
FLAURA Trial (Osimertinib)
-
Phase: III, Randomized, Double-Blind[2]
-
Patient Population: Previously untreated patients with NSCLC and an EGFR mutation (exon 19 deletion or L858R).[2]
-
Intervention: Patients were randomized to receive either 80 mg of Osimertinib once daily or a standard EGFR-TKI (250 mg of Gefitinib once daily or 150 mg of Erlotinib once daily).[2]
-
Primary Endpoint: Progression-Free Survival (PFS).[11]
The diagram below outlines a typical experimental workflow for a Phase III clinical trial evaluating a third-generation EGFR TKI.
Figure 2: Generalized Phase III Clinical Trial Workflow.
Safety and Tolerability
A key differentiator among third-generation EGFR TKIs is their safety profile, largely attributed to their selectivity for mutant EGFR. In the AENEAS trial, Almonertinib was associated with a lower incidence of grade ≥3 rash and diarrhea compared to Gefitinib.[4] Real-world evidence also suggests that Almonertinib may have a favorable safety profile compared to Osimertinib, with fewer patient-reported adverse reactions such as onychomycosis, diarrhea, mouth ulcers, and skin rash.[8] Treatment-related adverse events of grade 3 or higher occurred in 15.0% of patients in the Almonertinib arm versus 20.0% in the Osimertinib arm in one comparative study.[5][10]
Conclusion
Almonertinib has demonstrated robust efficacy and a manageable safety profile in both first-line and second-line treatment settings for EGFR-mutated NSCLC, positioning it as a significant therapeutic option. Comparative data, primarily from retrospective and real-world studies, suggest that Almonertinib's efficacy is comparable to that of Osimertinib, with some evidence indicating a potentially superior safety profile and higher response rates in the second-line T790M-positive setting. The continued maturation of overall survival data from pivotal trials and further head-to-head prospective studies will be crucial in further defining the optimal positioning of Almonertinib and other third-generation EGFR TKIs in the evolving treatment paradigm for EGFR-mutated NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non-Small-Cell Lung Cancer: Results From LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aeneas-a-randomized-phase-iii-trial-of-aumolertinib-versus-gefitinib-as-first-line-therapy-for-locally-advanced-or-metastaticnon-small-cell-lung-cancer-with-egfr-exon-19-deletion-or-l858r-mutations - Ask this paper | Bohrium [bohrium.com]
- 5. nice.org.uk [nice.org.uk]
- 6. ascopubs.org [ascopubs.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Efficacy of Aumolertinib (HS-10296) in Patients With Advanced EGFR T790M+ NSCLC: Updated Post-National Medical Products Administration Approval Results From the APOLLO Registrational Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central Nervous System Efficacy of Furmonertinib (AST2818) Versus Gefitinib as First-Line Treatment for EGFR-Mutated NSCLC: Results From the FURLONG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Almonertinib Mesylate: In Vivo Imaging Validates Potent Anti-Tumor Activity Against EGFR-Mutant Lung Cancer
A comprehensive comparison of Almonertinib Mesylate with other third-generation EGFR inhibitors, supported by experimental data, demonstrates its efficacy in preclinical models of non-small cell lung cancer (NSCLC), including challenging brain metastases.
Researchers in the field of oncology and drug development now have access to compelling in vivo imaging data that substantiates the anti-tumor activity of this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Comparative studies highlight its performance against other prominent third-generation inhibitors, namely Osimertinib and Lazertinib, in targeting EGFR-mutant NSCLC.
Almonertinib, like its counterparts, is designed to combat resistance to earlier generations of EGFR inhibitors, particularly the T790M mutation.[1][2][3] All three drugs function by irreversibly binding to mutant forms of EGFR, thereby blocking downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, that are crucial for tumor cell proliferation and survival.[1][3]
Comparative In Vivo Efficacy: Insights from Imaging
In vivo imaging studies utilizing techniques such as bioluminescence imaging (BLI), positron emission tomography (PET), and magnetic resonance imaging (MRI) have been instrumental in visualizing and quantifying the anti-tumor effects of these inhibitors in preclinical models.
Bioluminescence Imaging (BLI)
A key preclinical study directly compared the efficacy of Almonertinib and Osimertinib in a challenging in vivo model of NSCLC brain metastasis using PC9-LUC cells, which are engineered to emit light. After 16 days of treatment, bioluminescence imaging revealed a significant reduction in the biofluorescence signal in the high-dose Almonertinib and high-dose Osimertinib groups, indicating inhibited growth and metastasis of intracranial tumor cells.[4]
Tumor Growth Inhibition and Survival
Clinical trial data further supports the efficacy of these third-generation inhibitors. The LASER301 study, a global phase III trial, demonstrated that Lazertinib significantly prolonged progression-free survival (PFS) compared to gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC, with a median PFS of 20.6 months for Lazertinib versus 9.7 months for gefitinib.[6][7] Similarly, the MARIPOSA study, a randomized, double-blind, exploratory analysis, compared Lazertinib with Osimertinib as a first-line treatment for EGFR-mutant advanced NSCLC.[8][9][10]
Data Presentation: Comparative Efficacy of Third-Generation EGFR Inhibitors
| Drug | Model System | Imaging Modality | Key Findings | Reference |
| Almonertinib | PC9-LUC Brain Metastasis Model | Bioluminescence Imaging | Significantly reduced biofluorescence signal, comparable to high-dose Osimertinib, indicating inhibited intracranial tumor growth. | [4] |
| Osimertinib | PC9-LUC Brain Metastasis Model | Bioluminescence Imaging | Significantly reduced biofluorescence signal, indicating inhibited intracranial tumor growth. | [4] |
| PC-9-GFP Brain Implant Model | Fluorescence Imaging | Caused tumor regression, in contrast to conventional chemotherapy which had only a slight inhibitory effect. | [11] | |
| Lazertinib | H1975 (L858R/T790M) Xenograft Model | Not Specified | More effectively inhibited intratumor growth than Osimertinib, with a significantly longer median survival (124 vs. 65 days at 10 mg/kg). | [5] |
| EGFRm Brain Metastasis Model | Not Specified | Penetrated the blood-brain barrier to inhibit intracranial tumor growth. | [6] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Almonertinib, Osimertinib, and Lazertinib involves the inhibition of the EGFR signaling pathway. The following diagram illustrates this pathway and the point of intervention for these third-generation TKIs.
References
- 1. researchgate.net [researchgate.net]
- 2. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. esmo.org [esmo.org]
- 8. Restricted [jnjmedicalconnect.com]
- 9. onclive.com [onclive.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Osimertinib Regresses an EGFR-Mutant Cisplatinum- Resistant Lung Adenocarcinoma Growing in the Brain in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Almonertinib Mesylate in Patient-Derived Xenografts: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Almonertinib mesylate's efficacy, with a focus on its performance in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). We will delve into comparative analyses with other relevant EGFR tyrosine kinase inhibitors (TKIs), present available experimental data, and provide detailed methodologies for the key experiments discussed.
Executive Summary
Almonertinib (Ameile®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with EGFR-mutated NSCLC, particularly those harboring the T790M resistance mutation.[1][2] While direct comparative preclinical data of Almonertinib in patient-derived xenograft (PDX) models is limited in publicly available literature, this guide synthesizes existing clinical data and relevant preclinical studies on other third-generation EGFR TKIs in PDX models to provide a comprehensive overview of its potential efficacy.
Comparative Efficacy of this compound
Clinical Data Synopsis
A retrospective analysis of patients with EGFR T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy suggests that Almonertinib may offer a comparable, and in some aspects, potentially superior clinical outcome compared to Osimertinib. However, for patients with brain metastases, the overall survival benefit of Almonertinib was not significantly different from that of Osimertinib.
| Efficacy Endpoint | Almonertinib | Osimertinib | p-value |
| Objective Response Rate (ORR) | 70.0% | 47.5% | 0.004 |
| Disease Control Rate (DCR) | 90.0% | 77.5% | 0.032 |
| Median Overall Survival (OS) | Higher than Osimertinib | - | 0.031 |
| Median Progression-Free Survival (PFS) | Similar to Osimertinib | - | 0.226 |
Table 1: Comparative clinical efficacy of Almonertinib and Osimertinib in patients with EGFR T790M-positive NSCLC. Data from a retrospective study.
It is crucial to note that these are clinical findings and may not directly translate to preclinical PDX models. However, they provide a strong rationale for the robust anti-tumor activity of Almonertinib.
Preclinical Validation in Xenograft Models
While specific data on Almonertinib in PDX models is scarce, studies on cell line-derived xenografts provide evidence of its potent in vivo activity.
Cell Line-Derived Xenograft (CDX) Studies
In a study utilizing the NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, Almonertinib demonstrated significant tumor growth inhibition.[3] This provides a preclinical basis for its efficacy against EGFR T790M-mutated tumors.
| Model | Treatment | Dosage | Tumor Growth Inhibition |
| NCI-H1975 Xenograft | Almonertinib | 20 mg/kg; orally; once daily; for 14 days | 194.4% |
Table 2: Efficacy of Almonertinib in a cell line-derived xenograft model of EGFR T790M-mutant NSCLC.[3]
Experimental Protocols
To facilitate the design of future preclinical studies evaluating Almonertinib in PDX models, we provide a detailed, generalized methodology based on established protocols for NSCLC PDX research.[4][5]
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from NSCLC patients who have provided informed consent. The tissue is collected sterilely and transported in a suitable medium on ice.
-
Implantation: The tumor tissue is minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Passaging: Once the tumors reach a volume of approximately 1000-1500 mm³, the mice are euthanized, and the tumors are harvested. The tumor tissue can then be serially passaged into new cohorts of mice for expansion.
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound and other comparator EGFR TKIs (e.g., Osimertinib, Gefitinib) are administered orally at clinically relevant doses. The vehicle control group receives the same solvent used to dissolve the drugs.
-
Tumor Measurement: Tumor volume and body weight of the mice are measured at regular intervals (e.g., twice a week).
-
Endpoint Analysis: The study continues until the tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and survival analysis. At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
Mechanism of Action and Signaling Pathway
Almonertinib is an irreversible, third-generation EGFR TKI that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[3][6]
EGFR Signaling Pathway and Almonertinib's Point of Intervention
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell proliferation, survival, and migration. In NSCLC, mutations in EGFR can lead to its constitutive activation, driving tumorigenesis. Almonertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the mutant EGFR, thereby irreversibly inhibiting its kinase activity and blocking downstream signaling pathways such as the PI3K/AKT and MAPK pathways.
Caption: EGFR signaling pathway and the inhibitory action of Almonertinib.
Experimental Workflow for PDX-based Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of Almonertinib in patient-derived xenograft models.
Caption: Experimental workflow for Almonertinib efficacy testing in PDX models.
Conclusion and Future Directions
This compound is a promising third-generation EGFR TKI with demonstrated clinical efficacy in EGFR-mutated NSCLC. While direct comparative preclinical data in PDX models is currently limited, the available evidence from clinical trials and cell line-derived xenograft studies strongly supports its potent anti-tumor activity.
Future research should prioritize head-to-head preclinical studies of Almonertinib against other third-generation EGFR TKIs in a panel of well-characterized NSCLC PDX models. Such studies would provide invaluable data to further validate its efficacy, elucidate mechanisms of response and resistance, and guide its optimal clinical application. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for conducting such critical research.
References
- 1. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almonertinib-induced interstitial lung disease in a lung adenocarcinoma patient complicated with interstitial lung abnormality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Almonertinib Mesylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of almonertinib mesylate, a third-generation EGFR tyrosine kinase inhibitor used in non-small cell lung cancer research. Adherence to these guidelines is crucial for protecting personnel and the environment from potential hazards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by multiple agencies. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[1][2][3] The RCRA provides federal guidelines for the safe management and disposal of hazardous waste.[2] Additionally, state and local regulations may impose more stringent requirements.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, this does not permit its disposal as common trash. All pharmaceutical products and laboratory chemicals should be managed in accordance with prevailing country, federal, state, and local regulations.[4] A key EPA rule, Subpart P, prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[1] While this compound is not officially listed as hazardous, it is best practice to avoid sewer disposal for all chemical waste.[5]
This compound: Safety and Handling Profile
Proper handling and storage are prerequisites for safe disposal. The following table summarizes key data for this compound.
| Property | Specification | Citation |
| Chemical Formula | C₃₁H₃₉N₇O₅S | [4] |
| Molecular Weight | 621.75 g/mol | [4] |
| Physical Form | Solid | [6] |
| Storage (Solid) | 4°C, sealed storage, away from moisture. | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | [4][7] |
| Hazard Classification | Not a hazardous substance or mixture. | [4] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with appropriate exhaust ventilation. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for disposing of this compound waste generated in a laboratory setting. This protocol is based on general best practices for non-hazardous chemical waste.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of solid this compound, solutions, and contaminated labware in compliance with standard laboratory safety practices and environmental regulations.
Materials:
-
Waste this compound (solid or in solution)
-
Contaminated labware (e.g., vials, pipette tips, flasks)
-
Appropriate, clearly labeled chemical waste containers
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Absorbent material (e.g., diatomite, universal binders) for spills[4]
-
70% Ethanol or other appropriate decontamination solution
Procedure:
-
Personnel Protection:
-
Segregation of Waste:
-
Identify the type of this compound waste:
-
Unused or expired solid compound
-
Aqueous or solvent-based solutions
-
Contaminated labware (sharps and non-sharps)
-
-
-
Disposal of Solid this compound:
-
Place the original container with the unused or expired solid compound into a larger, sealable container.
-
Label the outer container clearly as "Chemical Waste" and list the contents, including "this compound."
-
Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.
-
-
Disposal of this compound Solutions:
-
Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant waste container.
-
Ensure the waste container is compatible with the solvent used (e.g., a glass container for organic solvents).
-
Label the container clearly with "Chemical Waste," the name "this compound," the solvent(s), and the approximate concentration.
-
Store the sealed waste container in a designated secondary containment area until collection.
-
Disposal of Contaminated Labware:
-
Non-Sharps (e.g., flasks, vials, stir bars):
-
Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol) to remove residual compound.
-
Collect the rinse solvent as chemical waste, as described in Step 4.
-
After decontamination, the glassware can typically be washed and reused or disposed of in a designated broken glass box.
-
-
Sharps (e.g., needles, contaminated pipette tips):
-
Place all contaminated sharps directly into a designated sharps container for chemical waste.
-
Do not attempt to decontaminate sharps.
-
-
Contaminated Consumables (e.g., gloves, absorbent pads):
-
Place these items in a sealed bag or container labeled for solid chemical waste.
-
-
-
Accidental Spill Cleanup:
-
In case of a spill, evacuate personnel from the immediate area if necessary.[4]
-
Wearing full PPE, cover the spill with an absorbent material like diatomite or universal binders.[4]
-
Collect the absorbent material and place it in a sealed container for disposal as solid chemical waste.
-
Decontaminate the surface by scrubbing with alcohol or another suitable solvent.[4]
-
Collect all cleanup materials for disposal as chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all applicable federal, state, and local regulations for chemical waste disposal.[4]
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
